(2E)-hexacosenoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C47H84N7O17P3S |
|---|---|
Molecular Weight |
1144.2 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hexacos-2-enethioate |
InChI |
InChI=1S/C47H84N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-38(56)75-31-30-49-37(55)28-29-50-45(59)42(58)47(2,3)33-68-74(65,66)71-73(63,64)67-32-36-41(70-72(60,61)62)40(57)46(69-36)54-35-53-39-43(48)51-34-52-44(39)54/h26-27,34-36,40-42,46,57-58H,4-25,28-33H2,1-3H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)/b27-26+ |
InChI Key |
GGUUXBBWTGIIGE-CYYJNZCTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of (2E)-Hexacosenoyl-CoA in Sphingolipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2E)-Hexacosenoyl-CoA, a very-long-chain monounsaturated fatty acyl-CoA, is a critical substrate in the biosynthesis of a specific class of sphingolipids. Its primary role is to provide the C26 acyl chain for the synthesis of ceramides, which are the central hub of sphingolipid metabolism. This reaction is catalyzed by Ceramide Synthase 3 (CerS3), an enzyme with high specificity for very-long-chain fatty acyl-CoAs. The resulting C26-ceramides are precursors to a variety of complex sphingolipids that are integral to cellular structure and signaling, particularly in the skin, where they are essential for maintaining the epidermal barrier. Dysregulation of this compound metabolism and the subsequent alteration in C26-sphingolipid levels are implicated in several skin disorders. This technical guide provides an in-depth overview of the role of this compound in sphingolipid metabolism, including quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to Sphingolipid Metabolism and the Significance of Very-Long-Chain Fatty Acids
Sphingolipids are a class of lipids characterized by a sphingoid base backbone. They are not only essential structural components of cellular membranes but also act as signaling molecules in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The N-acylation of the sphingoid base with a fatty acyl-CoA to form ceramide is a key step in sphingolipid biosynthesis. The chain length of the fatty acid incorporated into ceramide is a critical determinant of the biophysical properties and biological functions of the resulting sphingolipids.
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are particularly important constituents of sphingolipids in specific tissues. This compound (C26:1-CoA) is a key VLCFA-CoA involved in the synthesis of C26-ceramides and downstream complex sphingolipids.
The Biosynthesis of this compound
This compound is synthesized in the endoplasmic reticulum through a cyclic process of fatty acid elongation. This process involves a multi-enzyme complex that sequentially adds two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA. The synthesis of this compound from shorter-chain fatty acyl-CoAs can be visualized as a series of these elongation cycles.
Role in Ceramide Synthesis: The Specificity of Ceramide Synthase 3
This compound serves as a substrate for Ceramide Synthase 3 (CerS3), which catalyzes its condensation with a sphingoid base (e.g., sphinganine) to form C26:1-dihydroceramide. This is subsequently desaturated to C26:1-ceramide. CerS3 exhibits a high degree of specificity for very-long-chain and ultra-long-chain fatty acyl-CoAs (C26 and longer).
(2E)-Hexacosenoyl-CoA as a Substrate for Ceramide Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491) are a class of sphingolipids that are central to cellular structure and signaling. Composed of a sphingoid base and an N-acylated fatty acid, the specific biological function of a ceramide molecule is critically determined by the length and saturation of its fatty acyl chain. Very-long-chain (VLCFA, ≥C22) and ultra-long-chain (ULCFA, ≥C26) ceramides are essential for specialized biological functions, most notably the formation of the water permeability barrier in the epidermis.
The synthesis of these critical lipids is catalyzed by a family of six mammalian ceramide synthases (CerS), each exhibiting distinct specificity for fatty acyl-CoA substrates of varying lengths. This guide focuses on the utilization of hexacosenoyl-CoA (C26-CoA), a key substrate for the synthesis of ULC ceramides, and clarifies the role of its immediate precursor, (2E)-hexacosenoyl-CoA. Understanding the enzymatic processes, regulatory mechanisms, and experimental methodologies associated with C26-ceramide synthesis is paramount for developing therapeutics for dermatological disorders and other diseases linked to dysregulated sphingolipid metabolism.
The Fatty Acid Elongation Cycle and the Origin of Hexacosanoyl-CoA
Ceramide synthases utilize saturated fatty acyl-CoAs for the N-acylation of a sphingoid base. The C26:0 substrate, hexacosanoyl-CoA, is produced in the endoplasmic reticulum via the fatty acid elongation cycle. This cycle extends shorter fatty acyl-CoAs by two-carbon units in a four-step process. The immediate precursor to the saturated acyl-CoA in the final step is a trans-2-enoyl-CoA intermediate. Therefore, this compound is not a direct substrate for ceramide synthase but is the penultimate molecule in the synthesis of hexacosanoyl-CoA. It is reduced to its saturated form by the enzyme trans-2-enoyl-CoA reductase (TECR).[1][2][3]
Ceramide Synthases Utilizing Very-Long-Chain Acyl-CoAs
In mammals, the synthesis of VLCFA and ULCFA ceramides is primarily carried out by Ceramide Synthase 2 (CerS2) and Ceramide Synthase 3 (CerS3). These enzymes are integral membrane proteins of the endoplasmic reticulum with distinct but overlapping substrate specificities.
-
Ceramide Synthase 2 (CerS2): CerS2 demonstrates a preference for very-long-chain acyl-CoAs, primarily those with C22 and C24 chain lengths. However, it also shows activity towards C20 and C26 acyl-CoAs.[4][5] CerS2 is highly expressed in tissues such as the liver and kidney.[4]
-
Ceramide Synthase 3 (CerS3): CerS3 is unique in its ability to utilize a broad range of acyl-CoAs, and it is the primary enzyme responsible for synthesizing ULCFA ceramides (≥C26).[2][6] Its expression is particularly high in the skin and testes, where these ULCFA ceramides are critical for physiological function.[7][8] Knockdown of CERS3 in keratinocytes leads to a reduction in the synthesis of ULCFA, highlighting its essential role.[8][9]
The activity of these enzymes can be modulated by other proteins. For instance, Acyl-CoA Binding Protein (ACBP) has been shown to potently stimulate the activity of both CerS2 and CerS3, likely by ensuring a sufficient local concentration of the necessary acyl-CoA substrates.[10][11]
Quantitative Data: Substrate Specificity of Mammalian Ceramide Synthases
The following table summarizes the known fatty acyl-CoA substrate specificities for the six mammalian CerS isoforms.
| Ceramide Synthase | Primary Acyl-CoA Substrates | Other Substrates | Key Tissue Expression | Activators / Regulators |
| CerS1 | C18:0 | - | Brain, Skeletal Muscle | - |
| CerS2 | C22:0, C24:0, C24:1 | C20-C26 | Liver, Kidney, Brain | ACBP (>2-fold increase)[11] |
| CerS3 | ≥C26 (ULCFA) | Broad (VLCFA) | Skin, Testis | ACBP (7-fold increase)[10] |
| CerS4 | C18:0, C20:0 | - | Skin, Heart, Liver | - |
| CerS5 | C16:0 | C14:0 | Lung, various tissues | - |
| CerS6 | C16:0 | C14:0 | Various tissues | - |
Biological Function of C26-Ceramides: The Epidermal Barrier
The most well-documented function of C26 and other ULCFA ceramides is their structural role in the stratum corneum, the outermost layer of the epidermis. Here, they are a major lipid component, alongside cholesterol and free fatty acids, forming highly ordered multilamellar sheets in the extracellular space between corneocytes.[12][13][14] The exceptional length of the C26 acyl chain allows these ceramides to form a highly impermeable, crystalline-like structure that is essential for preventing transepidermal water loss and protecting against environmental insults.[13][15] A reduction in the total ceramide chain length is a hallmark of skin conditions with impaired barrier function, such as atopic dermatitis.[16]
Beyond their structural role, ceramides are potent signaling molecules involved in regulating apoptosis, cell proliferation, and inflammation.[17][18] While much of this research has focused on shorter-chain ceramides (e.g., C16), it is likely that VLCFA/ULCFA-ceramides also have distinct signaling functions that are an active area of investigation.
Experimental Protocols for Assaying Ceramide Synthase Activity
Accurate measurement of CerS activity is crucial for research and drug development. Several methods are available, each with distinct advantages. The two most common in vitro methods are detailed below.
Fluorescent Assay using NBD-Sphinganine
This assay is a rapid and reliable method that avoids the use of radioactive materials. It relies on the N-acylation of a fluorescently labeled sphingoid base (NBD-sphinganine) to produce a fluorescent ceramide product, which is then separated and quantified.[19][20][21]
References
- 1. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: I. ALTERATIONS IN LIPID METABOLIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The role of fatty acid elongation in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cooperative Synthesis of Ultra Long-Chain Fatty Acid and Ceramide during Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cooperative Synthesis of Ultra Long-Chain Fatty Acid and Ceramide during Keratinocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Ceramides and skin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. sciencedaily.com [sciencedaily.com]
- 17. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 19. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Characterization of Very-Long-Chain Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and their activated form, very-long-chain fatty acyl-CoAs (VLCFA-CoAs), are critical molecules in a variety of biological processes.[1][2] Initially considered primarily as structural components of complex lipids, emerging evidence has highlighted their roles as signaling molecules and key players in numerous metabolic pathways.[3] Dysregulation of VLCFA-CoA metabolism is implicated in several severe human diseases, making them a focal point for research and therapeutic development.[4] This in-depth technical guide provides a comprehensive overview of the discovery, characterization, and analysis of VLCFA-CoAs, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their roles in cellular signaling.
I. Discovery and Biological Significance of Very-Long-Chain Fatty Acyl-CoAs
The discovery of VLCFAs dates back to the analysis of lipids in various tissues, where it was noted that certain fatty acids possessed exceptionally long carbon chains.[2] These molecules are particularly enriched in specific tissues such as the brain, retina, skin, and testes.[5] The activation of VLCFAs to their corresponding CoA esters is a prerequisite for their metabolic utilization, including their incorporation into complex lipids and their degradation via peroxisomal β-oxidation.[6]
VLCFA-CoAs are integral to several key cellular functions:
-
Structural Roles: VLCFA-CoAs are essential precursors for the synthesis of sphingolipids, including ceramides (B1148491) and gangliosides, which are critical components of cellular membranes, particularly the myelin sheath in the nervous system.[7][8] The presence of VLCFAs in these lipids influences membrane fluidity, stability, and the formation of lipid rafts.[8][9]
-
Metabolic Intermediates: VLCFA-CoAs are central intermediates in the elongation and degradation of fatty acids. Their synthesis is catalyzed by a family of enzymes known as ELOVLs (Elongation of Very-Long-Chain Fatty Acids), while their breakdown primarily occurs in peroxisomes.[6]
-
Signaling Molecules: Emerging evidence suggests that VLCFA-CoAs and their derivatives act as signaling molecules in various cellular processes, including inflammation, cell proliferation, and apoptosis.[1][4]
II. Quantitative Analysis of Very-Long-Chain Fatty Acyl-CoAs
Precise quantification of VLCFA-CoA levels in different tissues and cell types is crucial for understanding their physiological and pathological roles. Several analytical techniques are employed for this purpose, with mass spectrometry-based methods being the most sensitive and specific.
Table 1: Acyl-CoA Concentrations in Control and ABCD1-Deficient (X-ALD) Human Fibroblasts
| Acyl-CoA Species | Control (pmol/mg protein) | X-ALD (pmol/mg protein) | Fold Change |
| C24:0-CoA | 0.05 ± 0.01 | 0.25 ± 0.05 | 5.0 |
| C26:0-CoA | 0.01 ± 0.00 | 0.15 ± 0.03 | 15.0 |
| C24:1-CoA | 0.03 ± 0.01 | 0.18 ± 0.04 | 6.0 |
| C26:1-CoA | 0.02 ± 0.01 | 0.30 ± 0.06 | 15.0 |
Data adapted from a study on X-linked adrenoleukodystrophy (X-ALD) fibroblasts, demonstrating the significant accumulation of VLCFA-CoAs in this disease.[10]
Table 2: Acyl-CoA Profile in C57BL/6 Mouse Liver Tissue
| Acyl-CoA Species | Concentration (pmol/mg tissue) |
| C16:0-CoA | 4.8 ± 0.5 |
| C18:0-CoA | 2.5 ± 0.3 |
| C18:1-CoA | 3.2 ± 0.4 |
| C20:4-CoA | 1.1 ± 0.2 |
| C22:6-CoA | 0.8 ± 0.1 |
| C24:0-CoA | 0.1 ± 0.02 |
| C26:0-CoA | Not detected |
This table shows the relative abundance of different acyl-CoA species in mouse liver, highlighting that VLCFA-CoAs are generally less abundant than long-chain acyl-CoAs in this tissue under normal physiological conditions.[11]
III. Key Enzymes in VLCFA-CoA Metabolism and their Kinetics
The synthesis and degradation of VLCFA-CoAs are tightly regulated by specific enzymes. Understanding the kinetic properties of these enzymes is essential for elucidating the control of VLCFA-CoA homeostasis.
A. Very-Long-Chain Acyl-CoA Synthetases (ACSVLs)
ACSVLs catalyze the activation of VLCFAs to VLCFA-CoAs. Different isoforms exhibit distinct substrate specificities.
B. Elongation of Very-Long-Chain Fatty Acids (ELOVLs)
The ELOVL family of enzymes is responsible for the elongation of fatty acyl-CoAs, with different members displaying specificity for fatty acids of varying chain lengths and degrees of saturation.[12]
Table 3: Kinetic Parameters of Human ELOVL6
| Substrate | Km (µM) | Vmax (pmol/min/µg protein) |
| C16:0-CoA | 1.22 | 0.79 |
| Malonyl-CoA | 6.46 | 1.03 |
Kinetic parameters of purified human ELOVL6 reconstituted into proteoliposomes.[1]
IV. Signaling Pathways Involving Very-Long-Chain Fatty Acyl-CoAs
VLCFA-CoAs and their derivatives are increasingly recognized for their roles in cellular signaling.
A. Inflammation
Saturated VLCFAs can prime macrophages for a pro-inflammatory response.[4] This process involves the scavenger receptor CD36, which facilitates the uptake of VLCFAs, leading to the activation of the JNK signaling pathway and the subsequent expression of pro-inflammatory cytokines and matrix-degrading enzymes.[4]
Figure 1: VLCFA-induced pro-inflammatory signaling in macrophages.
B. Sphingolipid Synthesis and Neuronal Polarity
VLCFA-CoAs are essential substrates for the synthesis of ceramides, the backbone of most sphingolipids.[7] In neuronal cells, VLCFA-containing sphingolipids are crucial for the formation of lipid rafts in the growth cone, which are essential for establishing neuronal polarity.[8]
Figure 2: Role of VLCFA-CoAs in ceramide synthesis and neuronal polarity.
C. Protein Acylation
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that regulates protein localization, stability, and function.[13] While palmitoylation (C16:0) and myristoylation (C14:0) are the most studied forms, the role of VLCFA-CoAs in protein acylation is an emerging area of research.[14] The availability of specific fatty acyl-CoA pools can influence which fatty acids are attached to proteins, suggesting that VLCFA-CoAs could directly modify a subset of proteins, thereby regulating their function.[15]
V. Experimental Protocols
A. Quantification of VLCFA-CoAs by LC-MS/MS
This protocol outlines a method for the extraction and quantification of VLCFA-CoAs from cultured cells.
1. Materials:
-
Acetonitrile (ACN)
-
Isopropanol
-
KH2PO4 buffer (100 mM, pH 4.9)
-
Internal standards (e.g., C17:0-CoA)
-
C18 solid-phase extraction (SPE) columns
-
LC-MS/MS system
2. Procedure:
-
Cell Harvesting: Harvest cells and wash twice with ice-cold PBS.
-
Homogenization: Homogenize the cell pellet in KH2PO4 buffer.
-
Extraction: Add ACN to the homogenate to precipitate proteins and extract acyl-CoAs.
-
Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned C18 SPE column. Wash the column and elute the acyl-CoAs with an appropriate solvent mixture (e.g., ACN/isopropanol).
-
LC-MS/MS Analysis: Analyze the eluted acyl-CoAs by LC-MS/MS. Separation is typically achieved using a C18 reversed-phase column with a gradient of mobile phases. Detection is performed using multiple reaction monitoring (MRM) in positive ion mode.
Figure 3: Workflow for VLCFA-CoA quantification by LC-MS/MS.
B. VLCFA Acyl-CoA Synthetase Activity Assay
This radiometric assay measures the activity of ACSVLs by quantifying the conversion of a radiolabeled VLCFA to its corresponding CoA ester.
1. Materials:
-
Cell or tissue lysate
-
[14C]-labeled VLCFA (e.g., [1-14C]lignoceric acid)
-
ATP, Coenzyme A, MgCl2
-
Bovine serum albumin (BSA)
-
Scintillation cocktail and counter
2. Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the cell lysate, ATP, CoA, MgCl2, and [14C]-VLCFA complexed to BSA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination and Extraction: Stop the reaction and extract the lipids, including the unreacted [14C]-VLCFA and the newly synthesized [14C]-VLCFA-CoA.
-
Separation: Separate the [14C]-VLCFA-CoA from the unreacted [14C]-VLCFA using thin-layer chromatography (TLC) or solid-phase extraction.
-
Quantification: Quantify the amount of [14C]-VLCFA-CoA by scintillation counting.
C. Subcellular Fractionation for VLCFA-CoA Analysis
This protocol allows for the isolation of different organelles to study the subcellular distribution of VLCFA-CoAs. A specific kit for peroxisome isolation is commercially available and provides a detailed protocol.[7]
1. Principle: Differential centrifugation is used to separate cellular components based on their size and density. A subsequent density gradient centrifugation step can be used to further purify specific organelles like peroxisomes and mitochondria.
2. General Procedure:
-
Homogenization: Homogenize cells or tissues in an isotonic buffer to maintain organelle integrity.
-
Differential Centrifugation:
-
Low-speed centrifugation to pellet nuclei and intact cells.
-
Higher-speed centrifugation of the supernatant to pellet mitochondria and peroxisomes.
-
Ultracentrifugation of the subsequent supernatant to pellet microsomes (endoplasmic reticulum).
-
-
Density Gradient Centrifugation (for organelle purification): Layer the crude organelle pellet onto a density gradient (e.g., sucrose (B13894) or OptiPrep) and centrifuge at high speed. Organelles will migrate to their isopycnic point in the gradient and can be collected as distinct bands.
-
VLCFA-CoA Extraction: Extract VLCFA-CoAs from the isolated organelle fractions using the protocol described in section V.A.
VI. Conclusion
The study of very-long-chain fatty acyl-CoAs has evolved from their initial identification as structural lipid components to the recognition of their multifaceted roles in metabolism and cellular signaling. The development of advanced analytical techniques has enabled their precise quantification, and detailed biochemical assays have provided insights into the enzymes that regulate their homeostasis. The implication of VLCFA-CoA dysregulation in a range of diseases underscores the importance of continued research in this area. This technical guide provides a foundation for researchers, scientists, and drug development professionals to explore the complex biology of VLCFA-CoAs and to develop novel therapeutic strategies targeting their metabolic and signaling pathways.
References
- 1. Very-Long-Chain Unsaturated Sphingolipids Mediate Oleate-Induced Rat β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Very-long-chain fatty acids are crucial to neuronal polarity by providing sphingolipids to lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sphingolipids Containing Very-Long-Chain Fatty Acids Define a Secretory Pathway for Specific Polar Plasma Membrane Protein Targeting in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Fatty acylation of proteins: The long and the short of it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Subcellular Localization of (2E)-Hexacosenoyl-CoA Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
(2E)-hexacosenoyl-CoA is a critical intermediate in the biosynthesis of very long-chain fatty acids (VLCFAs), lipids essential for numerous cellular functions, including membrane structure and cell signaling. Dysregulation of VLCFA metabolism is implicated in severe neurological disorders, making the synthesis pathway a key area of study for therapeutic development. This technical guide provides an in-depth examination of the subcellular localization of this compound synthesis. We detail the enzymatic steps of the fatty acid elongation cycle, present evidence localizing this machinery to the endoplasmic reticulum, provide protocols for key experimental determinations, and offer visualizations of the relevant pathways and workflows.
Introduction to Very Long-Chain Fatty Acid (VLCFA) Elongation
Very long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 20 carbon atoms or more.[1] They are vital components of cellular lipids, particularly sphingolipids (like ceramides) and glycerophospholipids.[2] Unlike fatty acids up to 16 carbons which are synthesized in the cytosol by fatty acid synthase (FAS), further elongation to VLCFAs is performed by a distinct set of enzymes.[3] This elongation process is crucial for various physiological functions, and its disruption leads to an accumulation of VLCFAs, a hallmark of diseases such as X-linked adrenoleukodystrophy (X-ALD).[4][5] Understanding where this synthesis occurs is fundamental to deciphering its regulation and its role in pathology.
The Synthesis Pathway of this compound
The synthesis of VLCFAs occurs via a four-step elongation cycle that takes place in the endoplasmic reticulum (ER).[2][6] This process sequentially adds two-carbon units, using malonyl-CoA as the donor, to a pre-existing acyl-CoA primer.[3][7] this compound is the specific trans-2,3-enoyl-CoA intermediate formed during the elongation of tetracosanoyl-CoA (C24:0-CoA) to hexacosanoyl-CoA (C26:0-CoA).
The cycle is catalyzed by a membrane-bound enzyme complex:
-
Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), this is the rate-limiting step that condenses an acyl-CoA with malonyl-CoA. There are seven isoforms in mammals (ELOVL1-7), each with different substrate specificities.[1][3]
-
Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA by β-ketoacyl-CoA reductase (KCR), using NADPH as a reductant.[8]
-
Dehydration: A molecule of water is removed from the β-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA by β-hydroxyacyl-CoA dehydratase (HCD). In the C24 to C26 cycle, this product is this compound.[8]
-
Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by enoyl-CoA reductase (ECR or TER), also using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the starting substrate.[8] This elongated acyl-CoA can then serve as a substrate for another round of elongation or be utilized in other metabolic pathways.[7]
Caption: The four-step fatty acid elongation cycle in the endoplasmic reticulum.
Subcellular Localization: The Endoplasmic Reticulum
Compelling evidence from multiple experimental approaches has established that the synthesis of VLCFAs, including this compound, occurs predominantly in the endoplasmic reticulum (ER) .
-
Enzyme Localization: The enzymes of the fatty acid elongation complex (ELOVLs, KCR, HCD, ECR) are integral membrane proteins that reside in the ER.[1][8] The process is understood to occur on the cytosolic side of the ER membrane.[7]
-
Subcellular Fractionation: Studies involving the separation of cellular organelles have shown that the enzymatic activity for VLCFA elongation is highly enriched in the microsomal fraction (which is primarily composed of ER vesicles).[9] In contrast, mitochondrial and peroxisomal fractions show little to no malonyl-CoA-dependent elongation activity.[9]
-
Functional Crosstalk: While synthesis is in the ER, there is a crucial metabolic relationship with other organelles. Peroxisomes are the primary site for the degradation (β-oxidation) of VLCFAs.[10][11] The ABCD1 transporter, which is deficient in X-ALD, is responsible for moving VLCFAs from the cytosol into the peroxisome for breakdown.[5] This highlights a spatial separation of VLCFA synthesis (ER) and degradation (peroxisomes).
Quantitative Data on Subcellular Distribution
The following table summarizes findings on the subcellular distribution of VLCFA synthesis activity. Data is compiled from studies using subcellular fractionation techniques.
| Enzyme/Activity | Organelle/Fraction | Organism/Tissue | Relative Activity/Enrichment |
| Fatty Acid Chain Elongation | Microsomal Fraction | Rat Small Intestine | 4- to 5-fold enrichment over crude homogenate |
| Fatty Acid Chain Elongation | Mitochondrial Fraction | Rat Small Intestine | No malonyl-CoA-dependent activity observed |
| Fatty Acid Chain Elongation | Peroxisomal Fraction | Rat Small Intestine | No malonyl-CoA-dependent activity observed |
| ELOVL Enzymes | Endoplasmic Reticulum | General (Mammalian) | Primary site of residence as integral membrane proteins[1] |
Experimental Protocols
Subcellular Fractionation via Differential Centrifugation
This method separates organelles based on their size, shape, and density, allowing for the biochemical analysis of isolated fractions.
Caption: Experimental workflow for isolating the ER-enriched microsomal fraction.
Methodology:
-
Homogenization: Tissues or cultured cells are disrupted in a buffered isotonic sucrose (B13894) solution to rupture the plasma membrane while keeping organelles intact.
-
Low-Speed Centrifugation: The homogenate is centrifuged at a low speed to pellet large components like nuclei and the cytoskeleton.
-
Medium-Speed Centrifugation: The resulting supernatant is centrifuged at a higher speed to pellet denser organelles like mitochondria and peroxisomes.
-
Ultracentrifugation: The supernatant from the previous step is subjected to high-speed ultracentrifugation to pellet the smaller vesicular fragments of the ER and Golgi, known as the microsomal fraction.
-
Analysis: Each fraction is assayed for total protein content and specific enzyme activity (e.g., incorporation of radiolabeled malonyl-CoA into fatty acids) and compared with marker enzymes for each organelle to determine the primary location of the activity.
Immunofluorescence Microscopy
This technique uses fluorescently labeled antibodies to visualize the location of a specific protein within a cell.
Caption: Logical workflow for determining protein localization via immunofluorescence.
Methodology:
-
Cell Preparation: Cells are grown on coverslips, then fixed with paraformaldehyde to cross-link proteins and permeabilized with a detergent to allow antibody entry.
-
Blocking: Non-specific antibody binding is blocked using a solution like bovine serum albumin (BSA).
-
Antibody Incubation: Cells are incubated with a primary antibody specific to an enzyme in the pathway (e.g., an ELOVL isoform). Simultaneously or sequentially, a primary antibody against a known ER-resident protein (e.g., Calnexin) is added.
-
Secondary Antibody & Imaging: After washing, fluorescently-labeled secondary antibodies that recognize the primary antibodies (from different host species and with different color fluorophores) are added.
-
Analysis: The coverslip is mounted and viewed with a confocal microscope. Co-localization, observed as the overlap of the two fluorescent signals (e.g., yellow signal from green and red overlap), confirms the protein of interest resides in the ER.
Implications for Drug Development
The definitive localization of this compound synthesis to the ER has significant implications for therapeutic strategies targeting VLCFA-related disorders.
-
Target Specificity: The ELOVL enzymes are attractive drug targets for diseases of VLCFA accumulation. Knowing they are ER-resident integral membrane proteins allows for the design of inhibitors with specific physicochemical properties to access this compartment.
-
Understanding Disease Mechanisms: In diseases like X-ALD, the accumulation of VLCFAs in the absence of peroxisomal degradation can induce ER stress and the unfolded protein response (UPR).[4][12] This links the metabolic defect to cellular stress pathways originating in the ER, opening new avenues for intervention.
-
Assay Development: Cell-based assays for screening potential inhibitors can be designed using microsomal fractions, providing a more direct and relevant system than whole-cell homogenates.
Conclusion
The synthesis of this compound, a key step in the production of very long-chain fatty acids, is firmly localized to the endoplasmic reticulum. This compartmentalization separates it from the catabolic processes in the peroxisomes and integrates it with the broader network of lipid biosynthesis housed within the ER.[13] The methodologies of subcellular fractionation and immunofluorescence microscopy have been pivotal in establishing this location. For drug development professionals, this knowledge is critical for designing targeted therapies that can modulate the activity of the fatty acid elongation machinery within its specific cellular context.
References
- 1. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology | springermedizin.de [springermedizin.de]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of C20–38 Fatty Acids in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
- 10. mdpi.com [mdpi.com]
- 11. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. molbiolcell.org [molbiolcell.org]
- 13. The ins and outs of endoplasmic reticulum‐controlled lipid biosynthesis | EMBO Reports [link.springer.com]
Regulation of Very-Long-Chain Fatty Acyl-CoA Levels in Mammalian Cells: A Technical Guide
December 5, 2025
Abstract
This technical guide provides a comprehensive overview of the intricate regulatory mechanisms governing the cellular levels of very-long-chain fatty acyl-CoAs (VLCFA-CoAs) in mammalian cells. VLCFA-CoAs, acyl-CoAs with chain lengths of 22 carbons or more, are critical components of cellular lipids and play vital roles in numerous biological processes. Their concentrations are tightly controlled through a coordinated interplay of synthesis, degradation, and transport pathways. Dysregulation of VLCFA-CoA homeostasis is implicated in several severe human diseases, including X-linked adrenoleukodystrophy (X-ALD). This document details the key enzymatic and transport proteins involved, the transcriptional and signaling networks that orchestrate their expression and activity, and provides detailed experimental protocols for their study. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related pathologies.
Introduction
Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms.[1] In the cell, they are metabolically active in the form of their coenzyme A esters, VLCFA-CoAs. These molecules serve as precursors for the synthesis of essential lipids, including ceramides (B1148491) and sphingolipids, which are integral components of cellular membranes.[2] The levels of VLCFA-CoAs are maintained within a narrow range, as their accumulation can lead to cellular toxicity and is associated with a number of inherited metabolic disorders.[3]
The regulation of VLCFA-CoA levels is a complex process involving three primary pathways:
-
Synthesis (Elongation): VLCFAs are synthesized in the endoplasmic reticulum (ER) through a cyclical process of fatty acid elongation, with each cycle adding two carbons to the acyl chain.
-
Degradation (Peroxisomal β-oxidation): The breakdown of VLCFAs occurs primarily in peroxisomes via a specialized β-oxidation pathway.
-
Transport: The transport of VLCFA-CoAs from the cytosol into peroxisomes for degradation is a critical regulatory step mediated by specific transporters.
This guide will provide an in-depth exploration of each of these pathways and their regulation.
Synthesis of Very-Long-Chain Fatty Acyl-CoAs: The ELOVL Family
The synthesis of VLCFAs is carried out by a family of enzymes known as the Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins. These are multi-pass transmembrane proteins located in the endoplasmic reticulum. The condensation of a fatty acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA is the first and rate-limiting step in the fatty acid elongation cycle, and it is this reaction that is catalyzed by the ELOVL enzymes.[4] Subsequent reduction, dehydration, and another reduction step are carried out by other enzymes to produce a fatty acyl-CoA that is two carbons longer.[4]
Mammals have seven different ELOVL enzymes (ELOVL1-7), each with distinct substrate specificities for fatty acyl-CoAs of varying chain lengths and degrees of saturation.
-
ELOVL1: Primarily elongates saturated and monounsaturated fatty acyl-CoAs with chain lengths of C20 and C22.[2] It is considered the key enzyme for the production of C24 sphingolipids.[2]
-
ELOVL2 and ELOVL5: These enzymes are specific for the elongation of polyunsaturated fatty acids (PUFAs).
-
ELOVL3 and ELOVL7: These have a preference for saturated and unsaturated C16 to C20-CoAs.
-
ELOVL4: Is unique in its ability to synthesize very-long-chain saturated fatty acids (VLC-SFAs) and polyunsaturated fatty acids (VLC-PUFAs) with chain lengths of C28 and longer.
-
ELOVL6: Catalyzes the elongation of C12-C16 saturated and monounsaturated fatty acids.[5]
The tissue-specific expression of the different ELOVL enzymes contributes to the diverse fatty acid profiles observed in different organs and cell types.
Quantitative Data: ELOVL Enzyme Kinetics
The following table summarizes available kinetic data for some of the key human ELOVL enzymes. This data is crucial for understanding the substrate preference and efficiency of these enzymes.
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| ELOVL6 | Hexadecanoyl-CoA (C16:0) | 1.22 | 0.79 | --INVALID-LINK-- |
Note: Comprehensive kinetic data for all human ELOVL enzymes, particularly for VLCFA substrates, is an active area of research. The provided data is based on available literature and databases.
Degradation of Very-Long-Chain Fatty Acyl-CoAs: Peroxisomal β-Oxidation
The primary pathway for the degradation of VLCFA-CoAs is β-oxidation, which occurs within peroxisomes.[6] This is distinct from the mitochondrial β-oxidation that degrades shorter-chain fatty acids. The peroxisomal β-oxidation pathway involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, generating acetyl-CoA and a shortened acyl-CoA.
The initial and rate-limiting step of peroxisomal β-oxidation is catalyzed by a family of acyl-CoA oxidases (ACOX). The subsequent steps are carried out by a multi-functional enzyme.
Transport of Very-Long-Chain Fatty Acyl-CoAs into Peroxisomes: The Role of ABCD1
The transport of VLCFA-CoAs from the cytosol into the peroxisomal matrix is a critical step for their degradation. This process is mediated by the ATP-binding cassette (ABC) transporter subfamily D member 1 (ABCD1), also known as the adrenoleukodystrophy protein (ALDP).[6] ABCD1 is a peroxisomal membrane protein that is believed to function as a homodimer.[7] Mutations in the ABCD1 gene lead to the accumulation of VLCFAs in tissues and plasma, causing the severe neurodegenerative disorder X-linked adrenoleukodystrophy (X-ALD).[3]
The precise mechanism of transport is still under investigation, but it is known to be an ATP-dependent process.
Quantitative Data: VLCFA-CoA Accumulation in ABCD1 Deficiency
The following table presents data on the accumulation of specific VLCFA-CoA species in fibroblasts from patients with X-linked adrenoleukodystrophy (X-ALD) compared to control fibroblasts. This highlights the critical role of ABCD1 in maintaining VLCFA-CoA homeostasis.
| Acyl-CoA Species | Control Fibroblasts (pmol/106 cells) | X-ALD Fibroblasts (pmol/106 cells) | Fold Increase | Reference |
| C24:0-CoA | ~0.5 | ~2.5 | ~5 | Estimated from data in Haynes et al., J Lipid Res, 2008 and other sources discussing VLCFA accumulation in X-ALD. |
| C26:0-CoA | ~0.1 | ~1.0 | ~10 | Estimated from data in Haynes et al., J Lipid Res, 2008 and other sources discussing VLCFA accumulation in X-ALD. |
| C26:1-CoA | Undetectable | ~1.5 | - | Estimated from data in Haynes et al., J Lipid Res, 2008 and other sources discussing VLCFA accumulation in X-ALD. |
Transcriptional Regulation of VLCFA-CoA Metabolism
The expression of the key genes involved in VLCFA-CoA synthesis, degradation, and transport is tightly regulated at the transcriptional level by a network of transcription factors that sense the metabolic state of the cell.
SREBP-1c: A Master Regulator of Lipogenesis
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a key transcription factor that activates the expression of genes involved in fatty acid synthesis.[8] Overexpression of SREBP-1c has been shown to increase the expression of several ELOVL enzymes, thereby promoting the synthesis of VLCFAs.[9] The activity of SREBP-1c is regulated by insulin (B600854) and other signaling pathways.[10]
Liver X Receptors (LXRs): Cholesterol Sensors with a Role in Fatty Acid Metabolism
Liver X Receptors (LXRs) are nuclear receptors that are activated by oxysterols, which are oxidized derivatives of cholesterol.[1] LXRs play a central role in cholesterol homeostasis and also influence fatty acid metabolism, in part through their ability to activate the expression of SREBP-1c.[11]
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): A Key Regulator of Fatty Acid Oxidation
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a nuclear receptor that is activated by fatty acids and their derivatives. PPARα is a master regulator of fatty acid catabolism, inducing the expression of genes involved in both mitochondrial and peroxisomal β-oxidation. This includes the genes encoding the enzymes of the peroxisomal β-oxidation pathway.
Signaling Pathways Regulating VLCFA-CoA Metabolism
The following diagram illustrates the key signaling pathways that converge to regulate the expression of genes involved in VLCFA-CoA metabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the regulation of VLCFA-CoA levels in mammalian cells.
Quantification of VLCFA-CoA Levels by LC-MS/MS
This protocol describes the extraction and quantification of VLCFA-CoAs from cultured mammalian cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured mammalian cells (e.g., fibroblasts, hepatocytes)
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile:Isopropanol:Water (3:1:1, v/v/v), ice-cold
-
Internal standards (e.g., C17:0-CoA, C23:0-CoA)
-
Formic acid
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Reversed-phase C18 column
Procedure:
-
Cell Harvesting and Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold acetonitrile:isopropanol:water (3:1:1) to the culture dish.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Add internal standards to each sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of mobile phase A (see below).
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 95:5 water:acetonitrile with 0.1% formic acid.
-
Mobile Phase B: 95:5 acetonitrile:water with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow rate: 0.3 mL/min.
-
Injection volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Detection mode: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor-to-product ion transitions for each VLCFA-CoA species and the internal standards.
-
-
Data Analysis:
-
Quantify the amount of each VLCFA-CoA species by comparing the peak area of the endogenous analyte to the peak area of the corresponding internal standard.
In Vitro ELOVL Activity Assay
This protocol measures the enzymatic activity of ELOVL enzymes in microsomal fractions.
Materials:
-
Microsomal fractions prepared from cells or tissues overexpressing the ELOVL of interest.
-
Fatty acyl-CoA substrate (e.g., C22:0-CoA)
-
[14C]-Malonyl-CoA
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Scintillation cocktail
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, NADPH, and microsomal fraction.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the fatty acyl-CoA substrate and [14C]-Malonyl-CoA.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a solution of 2.5 M KOH in 50% ethanol.
-
Saponify the lipids by heating at 65°C for 1 hour.
-
Acidify the mixture with concentrated HCl.
-
Extract the fatty acids with hexane (B92381).
-
-
Quantification:
-
Evaporate the hexane and reconstitute the residue in a small volume of solvent.
-
Measure the radioactivity of the elongated fatty acid product using a scintillation counter.
-
Data Analysis:
-
Calculate the specific activity of the ELOVL enzyme as pmol of malonyl-CoA incorporated per minute per mg of microsomal protein.
Measurement of Peroxisomal β-Oxidation of VLCFAs
This protocol uses stable isotope-labeled VLCFAs to measure the rate of peroxisomal β-oxidation in intact cells.
Materials:
-
Cultured cells (e.g., fibroblasts)
-
[D3]-C24:0 (deuterium-labeled tetracosanoic acid)
-
Culture medium
-
GC-MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to near confluency.
-
Incubate the cells with culture medium containing [D3]-C24:0 for 24 hours.
-
-
Lipid Extraction and Derivatization:
-
Harvest the cells and extract the total lipids.
-
Perform acid hydrolysis to release the fatty acids.
-
Derivatize the fatty acids to their methyl esters (FAMEs).
-
-
GC-MS Analysis:
-
Analyze the FAMEs by GC-MS.
-
Monitor the abundance of the [D3]-labeled C22:0, C20:0, and C18:0 fatty acids, which are the products of β-oxidation of [D3]-C24:0.
-
Data Analysis:
-
Calculate the rate of peroxisomal β-oxidation by determining the ratio of the chain-shortened products to the initial substrate.
Conclusion
The regulation of VLCFA-CoA levels is a critical aspect of cellular lipid homeostasis, with profound implications for human health. The intricate network of synthetic, degradative, and transport pathways, governed by a sophisticated transcriptional regulatory system, ensures that the cellular concentrations of these potent molecules are maintained within a safe and functional range. A deeper understanding of these regulatory mechanisms, facilitated by the experimental approaches outlined in this guide, is essential for the development of novel therapeutic strategies for diseases associated with dysregulated VLCFA metabolism. The continued exploration of the signaling cascades and the precise molecular interactions that govern VLCFA-CoA homeostasis will undoubtedly unveil new avenues for intervention in these devastating disorders.
References
- 1. Cross-talk between peroxisome proliferator-activated receptor (PPAR) alpha and liver X receptor (LXR) in nutritional regulation of fatty acid metabolism. II. LXRs suppress lipid degradation gene promoters through inhibition of PPAR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Circuit diagrams for biological networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver-Specific Expression of Transcriptionally Active SREBP-1c Is Associated with Fatty Liver and Increased Visceral Fat Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SREBP-1c overexpression induces triglycerides accumulation through increasing lipid synthesis and decreasing lipid oxidation and VLDL assembly in bovine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acid regulation of liver X receptors (LXR) and peroxisome proliferator-activated receptor alpha (PPARalpha ) in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Cross-talk between peroxisome proliferator-activated receptor (PPAR) alpha and liver X receptor (LXR) in nutritional regulation of fatty acid metabolism. I. PPARs suppress sterol regulatory element binding protein-1c promoter through inhibition of LXR signaling. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Enzymatic Reactions Involving (2E)-hexacosenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E)-hexacosenoyl-CoA is a monounsaturated very-long-chain acyl-CoA that plays a crucial role in lipid metabolism. As an intermediate in both the synthesis and degradation of very-long-chain fatty acids (VLCFAs), understanding the enzymatic reactions it participates in is vital for research into a number of metabolic disorders. This technical guide provides a comprehensive overview of the synthesis and degradation of this compound, the enzymes involved, and the current understanding of its potential role in cellular signaling.
Synthesis of this compound
The synthesis of this compound occurs in the endoplasmic reticulum as part of the fatty acid elongation cycle. This process involves the sequential addition of two-carbon units to a growing fatty acyl-CoA chain. The key enzyme responsible for the elongation of very-long-chain fatty acids, including the precursor to this compound, is Elongation of Very-Long-Chain Fatty Acids Protein 1 (ELOVL1) .
ELOVL1 is a multi-pass transmembrane protein located in the endoplasmic reticulum. It catalyzes the initial and rate-limiting condensation step of the elongation cycle. In the synthesis of this compound, ELOVL1 utilizes C24:1-CoA (nervonoyl-CoA) as a substrate and condenses it with malonyl-CoA to form 3-keto-hexacosenoyl-CoA. This is followed by a series of reduction and dehydration reactions to yield the elongated, saturated C26:0-CoA (cerotoyl-CoA), which can then be desaturated to form this compound.
The overall fatty acid elongation cycle is depicted below:
Methodological & Application
Application Note: Quantitative Analysis of (2E)-Hexacosenoyl-CoA using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2E)-Hexacosenoyl-CoA is a very-long-chain acyl-coenzyme A (VLCFA-CoA) intermediate involved in peroxisomal beta-oxidation. The accurate quantification of this and other VLCFA-CoAs is crucial for studying metabolic disorders associated with peroxisome dysfunction, such as X-linked adrenoleukodystrophy (X-ALD). This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in biological matrices.
The methodology described herein is based on established principles for the analysis of long-chain acyl-CoAs, employing solid-phase extraction for sample cleanup, reversed-phase liquid chromatography for separation, and a triple quadrupole mass spectrometer for detection. The use of multiple reaction monitoring (MRM) ensures high selectivity and sensitivity, making this method suitable for both research and clinical applications.
Experimental Protocols
Materials and Reagents
-
This compound standard (synthesis required or custom order)
-
Internal Standard (IS): Heptadecanoyl-CoA or other odd-chain acyl-CoA
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Ammonium acetate
-
Formic acid (FA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Biological matrix (e.g., tissue homogenate, cell lysate)
Sample Preparation
-
Homogenization: Homogenize approximately 50-100 mg of tissue or an appropriate number of cells in a suitable buffer on ice.
-
Internal Standard Spiking: Add the internal standard (e.g., Heptadecanoyl-CoA) to the homogenate to a final concentration of 1 µM.
-
Protein Precipitation: Precipitate proteins by adding two volumes of cold acetonitrile. Vortex vigorously and incubate at -20°C for 20 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar impurities.
-
Wash the cartridge with 1 mL of methanol to remove less polar impurities.
-
Elute the acyl-CoAs with 1 mL of 2% ammonium hydroxide in methanol.[1]
-
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium acetate).
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS)
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The characteristic fragmentation of acyl-CoAs involves a neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[1][2][3]
-
This compound (C₄₇H₈₄N₇O₁₇P₃S, MW: 1147.2 g/mol ):
-
Precursor Ion (Q1): m/z 1148.2
-
Product Ion (Q3): m/z 641.2
-
-
Internal Standard (Heptadecanoyl-CoA):
-
Precursor Ion (Q1): m/z 1018.6
-
Product Ion (Q3): m/z 511.6
-
-
-
Collision Energy and other compound-specific parameters should be optimized for the specific instrument used.
Data Presentation
Table 1: Optimized MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Approximate Retention Time (min) |
| This compound | 1148.2 | 641.2 | 100 | 45 | 12.5 |
| Heptadecanoyl-CoA (IS) | 1018.6 | 511.6 | 100 | 40 | 10.2 |
Table 2: Method Validation Parameters
| Parameter | This compound |
| Linearity (r²) | > 0.995 |
| Range (ng/mL) | 1 - 1000 |
| Limit of Detection (LOD) (ng/mL) | 0.5 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 |
| Precision (%RSD) | |
| - Intra-day | < 10% |
| - Inter-day | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Monitored and compensated by IS |
Mandatory Visualization
Peroxisomal Beta-Oxidation of Very-Long-Chain Fatty Acids
The following diagram illustrates the metabolic pathway in which this compound is an intermediate. Very-long-chain fatty acids (VLCFAs) are shortened in the peroxisome through a series of four enzymatic reactions.
References
Application Notes and Protocols for the In Vitro Reconstitution of Pathways Involving (2E)-Hexacosenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro reconstitution of biochemical pathways involving (2E)-hexacosenoyl-CoA. This document outlines the necessary enzymatic steps, detailed experimental protocols, and expected quantitative data for the synthesis of very-long-chain fatty acyl-CoAs and their subsequent incorporation into ceramides (B1148491).
Introduction
This compound is a C26:1 monounsaturated very-long-chain fatty acyl-CoA (VLCFA-CoA) that plays a crucial role in the biosynthesis of specific classes of sphingolipids, particularly ceramides. These lipids are integral components of cellular membranes and are involved in various signaling pathways. The in vitro reconstitution of the biosynthetic pathway of ceramides containing this compound is a powerful tool for studying enzyme kinetics, inhibitor screening, and understanding the molecular basis of diseases associated with aberrant VLCFA metabolism.
The pathway can be reconstituted in a two-step process:
-
Fatty Acid Elongation: The synthesis of this compound from a shorter acyl-CoA precursor through the action of a fatty acid elongase (ELOVL).
-
Ceramide Synthesis: The transfer of the hexacosenoyl group from this compound to a sphingoid base, catalyzed by a ceramide synthase (CerS).
Part 1: Synthesis of this compound
The synthesis of this compound can be achieved through a chemoenzymatic approach. This involves the chemical synthesis of (2E)-hexacosenoic acid followed by its enzymatic conversion to the corresponding CoA thioester.
Protocol 1: Chemical Synthesis of (2E)-Hexacosenoic Acid
This protocol is adapted from general methods for the synthesis of unsaturated fatty acids and may require optimization.
Materials:
-
2-Bromotetracosanoic acid
-
Suitable solvent (e.g., Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 2-bromotetracosanoic acid in the chosen solvent under an inert atmosphere.
-
Add an excess of triethylamine to the solution.
-
Heat the reaction mixture under reflux for several hours to promote the elimination reaction, forming the α,β-unsaturated product, (2E)-hexacosenoic acid.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting (2E)-hexacosenoic acid using column chromatography on silica (B1680970) gel.
-
Confirm the structure and purity of the product by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol 2: Enzymatic Synthesis of this compound
This protocol utilizes a fatty acyl-CoA ligase to activate the synthesized fatty acid.
Materials:
-
(2E)-Hexacosenoic acid
-
Coenzyme A (CoA)
-
ATP
-
Fatty acyl-CoA ligase (e.g., from Mycobacterium tuberculosis or a commercially available ligase)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and CoA.
-
Add the purified (2E)-hexacsenoic acid, dissolved in a suitable solvent (e.g., ethanol), to the reaction mixture.
-
Initiate the reaction by adding the fatty acyl-CoA ligase.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the formation of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The resulting this compound can be purified by solid-phase extraction or used directly in subsequent enzymatic reactions.
Part 2: In Vitro Reconstitution of Ceramide Synthesis
This section describes the reconstitution of the pathway from a precursor acyl-CoA to the final ceramide product. This can be performed as two separate enzymatic reactions or as a coupled, one-pot reaction.
Enzymes and Substrates
-
Fatty Acid Elongase (ELOVL): Human ELOVL1 or ELOVL4 are suitable for the elongation of very-long-chain fatty acids. These can be expressed recombinantly in yeast (Saccharomyces cerevisiae) or insect cells (e.g., Sf9) and purified.
-
Ceramide Synthase (CerS): Human CERS3 is known to have a preference for very-long-chain acyl-CoAs and is the recommended enzyme. Recombinant CERS3 can also be expressed and purified from yeast or insect cells.
-
Precursor Acyl-CoA: A C24:1 acyl-CoA, such as nervonoyl-CoA, can serve as a precursor for the elongation to this compound.
-
Malonyl-CoA: The two-carbon donor for the elongation reaction.
-
NADPH: The reducing agent for the elongation reaction.
-
Sphingoid Base: Sphinganine (dihydrosphingosine) is the appropriate substrate for CERS enzymes in the de novo synthesis pathway.
Protocol 3: Expression and Purification of Recombinant ELOVL4 and CERS3
Detailed protocols for recombinant protein expression and purification can be found in various molecular biology manuals. The following is a general workflow.
Expression in S. cerevisiae
-
Clone the human ELOVL4 or CERS3 cDNA into a yeast expression vector (e.g., pYES2) with a suitable tag (e.g., His-tag) for purification.
-
Transform the expression vector into a suitable S. cerevisiae strain (e.g., INVSc1).
-
Grow the transformed yeast in selective medium and induce protein expression according to the promoter system used (e.g., galactose for the GAL1 promoter).
-
Harvest the yeast cells and prepare a microsomal fraction, as ELOVL and CerS are membrane-bound enzymes.
-
Solubilize the microsomal proteins using a suitable detergent (e.g., dodecyl maltoside).
-
Purify the tagged protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
Expression in Insect Cells (Baculovirus Expression Vector System - BEVS)
-
Generate a recombinant baculovirus containing the ELOVL4 or CERS3 cDNA.
-
Infect insect cells (e.g., Sf9 or High Five™) with the recombinant baculovirus.
-
Harvest the cells at an appropriate time post-infection.
-
Prepare a microsomal fraction and purify the recombinant protein as described for the yeast system.
Protocol 4: In Vitro Fatty Acid Elongation Assay
This protocol is for the synthesis of this compound from a C24:1 precursor.
Reaction Components:
| Component | Final Concentration |
| Reaction Buffer (100 mM HEPES-KOH, pH 7.4) | 1x |
| Purified ELOVL4 | 1-5 µg |
| Nervonoyl-CoA (C24:1-CoA) | 50 µM |
| Malonyl-CoA | 100 µM |
| NADPH | 500 µM |
| Total Volume | 100 µL |
Procedure:
-
Combine the reaction buffer, nervonoyl-CoA, malonyl-CoA, and NADPH in a microcentrifuge tube.
-
Initiate the reaction by adding the purified ELOVL4 enzyme.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding an organic solvent (e.g., chloroform:methanol, 2:1 v/v).
-
Extract the lipids and analyze the products by LC-MS to detect the formation of C26:1-CoA.
Protocol 5: In Vitro Ceramide Synthase Assay
This protocol measures the synthesis of C26:1-ceramide from this compound.
Reaction Components:
| Component | Final Concentration |
| Reaction Buffer (50 mM HEPES-KOH, pH 7.4, 25 mM KCl, 2 mM MgCl2) | 1x |
| Purified CERS3 | 1-5 µg |
| This compound | 20 µM |
| Sphinganine | 50 µM |
| BSA (fatty acid-free) | 0.1 mg/mL |
| Total Volume | 100 µL |
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, sphinganine, and BSA.
-
Add the this compound to the reaction mixture.
-
Initiate the reaction by adding the purified CERS3 enzyme.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction and extract the lipids as described in Protocol 4.
-
Analyze the formation of C26:1-ceramide by LC-MS.
Protocol 6: Coupled In Vitro Reconstitution of Ceramide Synthesis
This protocol combines the fatty acid elongation and ceramide synthesis reactions in a single tube.
Reaction Components:
| Component | Final Concentration |
| Reaction Buffer (see note below) | 1x |
| Purified ELOVL4 | 1-5 µg |
| Purified CERS3 | 1-5 µg |
| Nervonoyl-CoA (C24:1-CoA) | 50 µM |
| Malonyl-CoA | 100 µM |
| NADPH | 500 µM |
| Sphinganine | 50 µM |
| BSA (fatty acid-free) | 0.1 mg/mL |
| Total Volume | 100 µL |
Note on Reaction Buffer: A compatible buffer for both enzymes should be used. A HEPES-based buffer with a pH of 7.4, supplemented with MgCl2 and KCl, is a good starting point. Optimization of the buffer composition may be necessary.
Procedure:
-
Combine all reaction components except the enzymes in a microcentrifuge tube.
-
Initiate the reaction by adding a mixture of purified ELOVL4 and CERS3.
-
Incubate at 37°C for 60-120 minutes.
-
Stop the reaction and extract the lipids.
-
Analyze the formation of C26:1-ceramide by LC-MS.
Quantitative Data
The following tables summarize expected quantitative data for the enzymes involved in the reconstituted pathway. Note that specific kinetic data for this compound is limited in the literature; therefore, data for closely related substrates are provided.
Table 1: Michaelis-Menten Constants (Km) for Fatty Acid Elongases
| Enzyme | Substrate | Km (µM) | Organism |
| ELOVL1 | C22:0-CoA | ~10 | Human |
| ELOVL4 | C24:0-CoA | ~15 | Human |
| ELOVL6 | C16:0-CoA | 13.9 | Mouse |
Table 2: Michaelis-Menten Constants (Km) for Ceramide Synthases
| Enzyme | Acyl-CoA Substrate | Sphinganine Substrate | Km (Acyl-CoA) (µM) | Km (Sphinganine) (µM) | Organism |
| CERS2 | C24:0-CoA | Sphinganine | 1.8 | 2.5 | Human |
| CERS3 | C26:0-CoA | Sphinganine | Not Reported | Not Reported | Human |
| CERS5 | C16:0-CoA | Sphinganine | 1.0 | 2.0 | Human |
Visualizations
Signaling Pathways and Experimental Workflows
Application Notes and Protocols: A Fluorescent Assay for (2E)-Hexacosenoyl-CoA Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acids (VLCFAs) play critical roles in numerous cellular processes, and their dysregulation is associated with severe diseases, such as X-linked adrenoleukodystrophy (X-ALD). The metabolism of VLCFAs is initiated by their conversion to acyl-CoA thioesters, followed by degradation via β-oxidation. A key enzyme in this pathway is the very-long-chain acyl-CoA dehydrogenase (VLCAD), which catalyzes the introduction of a double bond between the α and β carbons of a saturated acyl-CoA, yielding a trans-2-enoyl-CoA. Specifically, the production of (2E)-hexacosenoyl-CoA from hexacosanoyl-CoA is a critical step in the breakdown of C26 fatty acids. This document provides a detailed protocol for a novel fluorescent assay designed to quantify the production of this compound, providing a valuable tool for studying VLCAD activity and for screening potential therapeutic modulators.
The assay is based on a coupled-enzyme system. First, VLCAD converts hexacosanoyl-CoA to this compound. The newly formed double bond is then hydrated by enoyl-CoA hydratase to produce 3-hydroxyhexacosenoyl-CoA. This product is subsequently oxidized by 3-hydroxyacyl-CoA dehydrogenase in a reaction that reduces NAD+ to NADH. Finally, the generated NADH is used by diaphorase to reduce resazurin (B115843) to the highly fluorescent resorufin (B1680543), which can be quantified to determine the initial rate of this compound production.
Materials and Reagents
The following table summarizes the necessary materials and reagents for the assay.
| Reagent/Material | Supplier | Catalog Number | Storage |
| Human Recombinant VLCAD | Commercially Available | Varies | -80°C |
| Enoyl-CoA Hydratase | Commercially Available | Varies | -20°C |
| 3-Hydroxyacyl-CoA Dehydrogenase | Commercially Available | Varies | -20°C |
| Diaphorase | Commercially Available | Varies | -20°C |
| Hexacosanoic Acid | Commercially Available | Varies | Room Temp |
| Coenzyme A (CoA) | Commercially Available | Varies | -20°C |
| Acyl-CoA Synthetase | Commercially Available | Varies | -20°C |
| ATP | Commercially Available | Varies | -20°C |
| NAD+ | Commercially Available | Varies | -20°C |
| Resazurin Sodium Salt | Commercially Available | Varies | 4°C, protected from light |
| Tris-HCl | Commercially Available | Varies | Room Temp |
| MgCl₂ | Commercially Available | Varies | Room Temp |
| Triton X-100 | Commercially Available | Varies | Room Temp |
| 96-well black microplates | Commercially Available | Varies | Room Temp |
| Fluorescence microplate reader | N/A | N/A | N/A |
Experimental Protocols
Preparation of Hexacosanoyl-CoA (Substrate)
The substrate, hexacosanoyl-CoA, is synthesized from hexacosanoic acid and Coenzyme A using acyl-CoA synthetase.
Protocol:
-
In a microcentrifuge tube, prepare the following reaction mixture:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
10 mM ATP
-
0.5 mM Coenzyme A
-
0.2 mM Hexacosanoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO)
-
1 µg/mL Acyl-CoA Synthetase
-
-
Incubate the reaction mixture at 37°C for 2 hours.
-
The resulting hexacosanoyl-CoA solution can be stored at -80°C for future use. The concentration should be determined spectrophotometrically by measuring the absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine (B156593) portion of CoA).
Fluorescent Assay for this compound Production
This protocol describes the setup of the coupled enzyme assay in a 96-well plate format.
Assay Buffer Preparation:
-
100 mM Tris-HCl, pH 8.0
-
5 mM MgCl₂
-
0.1% Triton X-100
Reaction Master Mix Preparation (per well):
| Component | Final Concentration | Volume (µL) |
| Assay Buffer | 1x | to 100 µL |
| Enoyl-CoA Hydratase | 2 U/mL | 2 |
| 3-Hydroxyacyl-CoA Dehydrogenase | 2 U/mL | 2 |
| Diaphorase | 1 U/mL | 1 |
| NAD+ | 1 mM | 1 |
| Resazurin | 10 µM | 1 |
| Hexacosanoyl-CoA | 20 µM | 10 |
Assay Procedure:
-
Prepare the Reaction Master Mix without the substrate (Hexacosanoyl-CoA) and the enzyme to be tested (VLCAD or sample).
-
Add 80 µL of the master mix to each well of a 96-well black microplate.
-
Add 10 µL of the sample containing VLCAD activity (e.g., purified enzyme, cell lysate). For a positive control, use purified recombinant VLCAD. For a negative control, use assay buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the 200 µM Hexacosanoyl-CoA substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 560 nm, Emission: 590 nm) every minute for 30-60 minutes.
Data Analysis
-
Plot the fluorescence intensity as a function of time for each well.
-
Determine the initial reaction rate (V₀) from the linear portion of the curve (slope).
-
Subtract the rate of the negative control (no enzyme) from the rates of all other wells to correct for background fluorescence increase.
-
To quantify the amount of this compound produced, a standard curve of NADH should be generated. Prepare a serial dilution of NADH in the assay buffer and measure the fluorescence of resorufin produced by the diaphorase reaction.
-
Convert the rate of fluorescence increase (RFU/min) to the rate of NADH production (µM/min) using the NADH standard curve.
-
Since the stoichiometry of the reaction is 1:1 for this compound production to NADH generation, the rate of NADH production is equal to the rate of this compound production.
Visualization of Pathways and Workflows
Biochemical Pathway for the Assay
The following diagram illustrates the coupled enzymatic reactions in the fluorescent assay.
Caption: Coupled enzyme reaction for the fluorescent detection of this compound.
Experimental Workflow
The following diagram outlines the major steps of the experimental protocol.
Caption: Experimental workflow for the fluorescent assay.
Expected Results and Interpretation
The assay is expected to show a time-dependent increase in fluorescence, which is proportional to the concentration of active VLCAD in the sample. The initial rate of the reaction can be used as a measure of VLCAD activity. By comparing the rates obtained with unknown samples to those of a known amount of purified VLCAD, the activity in the samples can be quantified. This assay can be used to screen for inhibitors or activators of VLCAD by including the test compounds in the reaction mixture. A decrease in the reaction rate would indicate inhibition, while an increase would suggest activation.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | Contaminated reagents or microplate | Use fresh reagents and high-quality microplates. Run a "no substrate" control. |
| No or low signal | Inactive enzyme(s) | Check the activity of each enzyme in the coupled system individually. Ensure proper storage and handling. |
| Non-linear reaction curve | Substrate depletion or enzyme instability | Use a lower concentration of the enzyme or a higher concentration of the substrate. Reduce the assay time. |
| High well-to-well variability | Pipetting errors or inconsistent mixing | Use calibrated pipettes and ensure thorough mixing of reagents. |
Application Note: High-Resolution Mass Spectrometry for Comprehensive Acyl-CoA Profiling
Introduction
Acyl-Coenzyme A (acyl-CoA) species are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and the biosynthesis of complex lipids.[1][2][3] Their roles extend to cellular signaling and the regulation of protein function.[3] The accurate profiling and quantification of acyl-CoA species are therefore critical for understanding cellular metabolism, identifying disease biomarkers, and for pharmacological studies in drug development.[4][5] Altered acyl-CoA metabolism is associated with various metabolic disorders, including obesity, diabetes, and fatty acid oxidation disorders.[4][5]
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful tool for the sensitive and specific quantification of a wide range of acyl-CoA species.[2][6][7] This application note provides a detailed protocol for the extraction and comprehensive profiling of acyl-CoAs from biological samples using a UHPLC-ESI-MS/MS method.
Experimental Workflow
The overall experimental workflow for acyl-CoA profiling is depicted below. It involves sample preparation, extraction of acyl-CoAs, separation by ultra-high-performance liquid chromatography (UHPLC), and detection and quantification by high-resolution tandem mass spectrometry (MS/MS).
Key Metabolic Pathways Involving Acyl-CoAs
Acyl-CoAs are integral to several key metabolic pathways. Understanding these pathways is crucial for interpreting acyl-CoA profiling data.
Protocols
Protocol 1: Acyl-CoA Extraction from Tissues and Cultured Cells
This protocol describes an effective method for extracting a broad range of acyl-CoAs.[7]
Materials:
-
Homogenizer
-
Centrifuge (capable of 16,000 x g at 4°C)
-
Nitrogen evaporator
-
Extraction Solvent: Acetonitrile:Isopropanol:Methanol (3:1:1, v/v/v)[8]
-
Reconstitution Solvent: 50% Methanol in water with 10 mM ammonium (B1175870) acetate
Procedure:
-
Sample Homogenization (Tissues): Weigh approximately 40 mg of frozen tissue and homogenize on ice twice with the extraction solvent using an Omni TH homogenizer.[8]
-
Cell Lysis (Cultured Cells): For a 10 cm plate of cultured cells, aspirate the media, wash with ice-cold PBS, and add 1 mL of ice-cold extraction solvent. Scrape the cells and collect the lysate.
-
Extraction: Vortex the homogenate or cell lysate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[8]
-
Supernatant Collection: Carefully collect the supernatant. For tissues, re-extract the pellet with the same volume of extraction solvent, centrifuge again, and combine the supernatants.[8]
-
Solvent Evaporation: Dry the combined supernatant under a stream of nitrogen gas.[7][8]
-
Reconstitution: Reconstitute the dried extract in 50 µL of reconstitution solvent.[8] Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.[8]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: UHPLC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general workflow for the chromatographic separation and mass spectrometric detection of acyl-CoAs.
Instrumentation:
-
UHPLC system (e.g., Waters ACQUITY UPLC)[8]
-
High-resolution tandem mass spectrometer (e.g., Thermo TSQ Quantum Ultra)[8]
-
Reversed-phase C8 or C18 column (e.g., Acquity 1.7 µm C8 UPLC BEH)[8]
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium hydroxide.[7][8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium hydroxide.[7][8]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[7]
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)[8]
-
Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)[8]
-
Spray Voltage: 3.5 kV[8]
-
Capillary Temperature: 275°C[8]
-
Sheath Gas: 45 a.u.[8]
-
Collision Energy: Optimized for each acyl-CoA species (e.g., 30 eV)[8]
Data Presentation
The following tables summarize typical quantitative data for acyl-CoA species obtained from biological samples.
Table 1: Quantitative Parameters for LC-MS/MS Analysis of Long-Chain Acyl-CoAs [8]
| Acyl-CoA Species | Precursor Ion (m/z) | Product Ion (m/z) |
| Myristoyl-CoA (C14:0) | 980.5 | 473.2 |
| Palmitoyl-CoA (C16:0) | 1008.6 | 501.2 |
| Palmitoleoyl-CoA (C16:1) | 1006.6 | 499.2 |
| Stearoyl-CoA (C18:0) | 1036.6 | 529.2 |
| Oleoyl-CoA (C18:1) | 1034.6 | 527.2 |
| Linoleoyl-CoA (C18:2) | 1032.6 | 525.2 |
| Arachidonoyl-CoA (C20:4) | 1056.6 | 549.2 |
| Heptadecanoyl-CoA (C17:0 - IS) | 1022.6 | 515.2 |
Table 2: Reproducibility of Acyl-CoA Quantification in Human Skeletal Muscle [8]
| Acyl-CoA Species | Intra-assay CV (%) | Inter-assay CV (%) |
| Myristoyl-CoA (C14:0) | 8 | 6 |
| Palmitoyl-CoA (C16:0) | 6 | 5 |
| Palmitoleoyl-CoA (C16:1) | 10 | 6 |
| Stearoyl-CoA (C18:0) | 7 | 5 |
| Oleoyl-CoA (C18:1) | 5 | 5 |
| Linoleoyl-CoA (C18:2) | 9 | 6 |
Conclusion
This application note provides a robust and reproducible methodology for the comprehensive profiling of acyl-CoA species in biological samples using high-resolution mass spectrometry. The detailed protocols for sample preparation, extraction, and LC-MS/MS analysis, along with the provided quantitative data, offer a valuable resource for researchers, scientists, and drug development professionals investigating the role of acyl-CoA metabolism in health and disease. The accurate measurement of these critical metabolites will undoubtedly accelerate our understanding of metabolic regulation and aid in the discovery of novel therapeutic targets.
References
- 1. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acyl-CoA metabolism and partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 5. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fatty Acid Elongase Kinetics Using (2E)-Hexacosenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, play crucial roles in numerous physiological processes, including sphingolipid synthesis, maintenance of the skin barrier, and myelination. The rate-limiting step in the biosynthesis of VLCFAs is the condensation of a long-chain acyl-CoA with malonyl-CoA, a reaction catalyzed by a family of microsomal enzymes known as fatty acid elongases (ELOVLs). In mammals, seven ELOVL enzymes (ELOVL1-7) have been identified, each exhibiting distinct substrate specificities and tissue expression patterns.
(2E)-Hexacosenoyl-CoA (C26:1-CoA) is a key intermediate in the synthesis of very-long-chain monounsaturated fatty acids. Understanding the kinetics of the ELOVL enzymes that utilize this substrate is critical for elucidating the pathways of VLCFA metabolism and for developing therapeutic strategies for diseases associated with VLCFA accumulation, such as X-linked adrenoleukodystrophy.
These application notes provide a comprehensive guide to utilizing this compound for studying the enzyme kinetics of fatty acid elongases, with a particular focus on ELOVL1, the elongase most likely to exhibit significant activity with this substrate.[1][2]
Enzyme of Interest: ELOVL1
Data Presentation: Substrate Specificity of Human ELOVL Enzymes
The following table summarizes the known substrate specificities of human ELOVL enzymes, providing a rationale for selecting ELOVL1 for studies involving this compound.
| Enzyme | Preferred Substrates | Notes | Reference |
| ELOVL1 | Saturated and monounsaturated C20-C26 acyl-CoAs | High activity towards C22:0-CoA. Considered the primary elongase for producing C24 and C26 sphingolipid precursors. | [1][2] |
| ELOVL2 | Polyunsaturated C20-C22 acyl-CoAs | Important for the synthesis of docosahexaenoic acid (DHA). | [3] |
| ELOVL3 | Saturated and monounsaturated C16-C22 acyl-CoAs | Highest activity towards C18-CoAs. | |
| ELOVL4 | Very-long-chain saturated and polyunsaturated C24-C36 acyl-CoAs | Crucial for the synthesis of ultra-long-chain fatty acids in the retina and skin. | |
| ELOVL5 | Polyunsaturated C18-C20 acyl-CoAs | Involved in the elongation of arachidonic acid and eicosapentaenoic acid. | [3] |
| ELOVL6 | Saturated and monounsaturated C12-C16 acyl-CoAs | Plays a role in de novo lipogenesis. | |
| ELOVL7 | Saturated and monounsaturated C16-C20 acyl-CoAs | Preference for C18 acyl-CoAs. Little to no activity towards acyl-CoAs longer than C22. | [4][5][6][7] |
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Elongase Assay using Radiolabeled Malonyl-CoA
This protocol describes a classic method for measuring fatty acid elongase activity by monitoring the incorporation of a radiolabeled two-carbon unit from [¹⁴C]malonyl-CoA into the acyl-CoA substrate.
Materials:
-
Microsomes from cells or tissues expressing the ELOVL of interest (e.g., ELOVL1)
-
This compound (substrate)
-
[¹⁴C]Malonyl-CoA (e.g., 50-60 mCi/mmol)
-
NADPH
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4) containing 1 mM MgCl₂, 1 mM DTT, and 0.1% (w/v) Triton X-100
-
Reaction Stop Solution: 2.5 M KOH in 50% ethanol
-
Acidification Solution: 6 M HCl
-
Silica (B1680970) gel thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Assay Buffer
-
Microsomal protein (10-50 µg)
-
NADPH (final concentration 1 mM)
-
This compound (varying concentrations for kinetic analysis, e.g., 1-100 µM)
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the reaction by adding [¹⁴C]malonyl-CoA (final concentration ~20 µM, with a specific activity of ~2000 dpm/nmol).
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding the Reaction Stop Solution.
-
Saponification: Saponify the lipids by incubating at 70°C for 1 hour to hydrolyze the acyl-CoAs to free fatty acids.
-
Acidification and Extraction: Cool the tubes to room temperature and acidify the mixture with the Acidification Solution. Extract the free fatty acids by adding hexane, vortexing vigorously, and centrifuging to separate the phases.
-
TLC Analysis: Carefully transfer the upper hexane phase to a new tube and evaporate to dryness under a stream of nitrogen. Re-dissolve the residue in a small volume of hexane and spot onto a silica gel TLC plate.
-
Develop and Visualize: Develop the TLC plate using the appropriate solvent system. Visualize the radiolabeled fatty acids using a phosphorimager or by scraping the silica gel spots into scintillation vials, adding scintillation fluid, and counting in a scintillation counter.
-
Data Analysis: Quantify the amount of radiolabeled product formed and use this to calculate the reaction velocity. For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
Protocol 2: LC-MS/MS-based Fatty Acid Elongase Assay
This protocol provides a non-radioactive method for measuring elongase activity by directly detecting the formation of the elongated acyl-CoA product using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Microsomes from cells or tissues expressing the ELOVL of interest (e.g., ELOVL1)
-
This compound (substrate)
-
Malonyl-CoA
-
NADPH
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM MgCl₂, 1 mM DTT
-
Reaction Stop and Extraction Solution: Acetonitrile with an internal standard (e.g., C17:0-CoA)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Reversed-phase C18 column suitable for acyl-CoA analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture as described in Protocol 1, but using non-radiolabeled malonyl-CoA.
-
Pre-incubation and Reaction Initiation: Follow steps 2 and 3 from Protocol 1.
-
Incubation: Incubate at 37°C for the desired time.
-
Stop Reaction and Extraction: Terminate the reaction by adding ice-cold Reaction Stop and Extraction Solution. Vortex vigorously and centrifuge to pellet the precipitated protein.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to an autosampler vial for analysis.
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate the acyl-CoAs using a suitable gradient on a C18 column.[8][9]
-
Detect the precursor and product acyl-CoAs using multiple reaction monitoring (MRM) in positive ion mode. The transition for acyl-CoAs typically involves the neutral loss of 507 Da (phosphoadenosine diphosphate).[8]
-
Monitor the specific transitions for this compound and its elongated product, (2E,28:1)-octacosenoyl-CoA.
-
-
Data Analysis: Quantify the amount of product formed by comparing its peak area to that of the internal standard. Calculate the reaction velocity and perform kinetic analysis as described in Protocol 1.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The fatty acid elongation cycle in the endoplasmic reticulum.
Caption: General workflow for determining fatty acid elongase kinetics.
Conclusion
The study of fatty acid elongase kinetics using this compound is essential for a deeper understanding of very-long-chain fatty acid metabolism and its role in health and disease. While specific kinetic parameters for this substrate are not yet widely reported, the protocols outlined in these application notes provide a robust framework for their determination. ELOVL1 is the most pertinent enzyme for these investigations. The use of either traditional radiolabeling techniques or more modern LC-MS/MS methods will enable researchers to generate valuable data, paving the way for the development of novel therapeutic interventions for disorders of VLCFA metabolism. It is recommended that initial experiments focus on optimizing assay conditions for this compound, as its physicochemical properties may differ from more commonly used shorter-chain acyl-CoAs.
References
- 1. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elongase reactions as control points in long-chain polyunsaturated fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical characterization of the very long-chain fatty acid elongase ELOVL7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. thesgc.org [thesgc.org]
- 7. biorxiv.org [biorxiv.org]
- 8. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Effects of (2E)-Hexacosenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2E)-Hexacosenoyl-CoA is a monounsaturated very long-chain fatty acyl-CoA that plays a significant role in cellular lipid metabolism. An accumulation of very long-chain fatty acids (VLCFAs) and their CoA esters is associated with several metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD).[1][2] In fact, hexacosenoyl-CoA (26:1-CoA) has been identified as the most abundant very long-chain acyl-CoA species in cells deficient in the ABCD1 transporter, which is responsible for transporting VLCFAs into peroxisomes for degradation.[3][4] Understanding the cellular consequences of elevated this compound levels is crucial for elucidating disease mechanisms and developing therapeutic interventions.
These application notes provide a comprehensive guide to cell-based assays for investigating the effects of this compound on cellular processes, including cell viability, apoptosis, and the induction of specific signaling pathways such as endoplasmic reticulum (ER) stress and alterations in sphingolipid metabolism. Detailed protocols for key experiments are provided to facilitate reproducible and robust data generation.
Data Presentation
Table 1: Effects of this compound on Cell Viability
| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| Human Fibroblasts | Vehicle Control | - | 48 | 100 ± 5.2 |
| This compound | 10 | 48 | 85 ± 6.1 | |
| This compound | 25 | 48 | 62 ± 7.5 | |
| This compound | 50 | 48 | 41 ± 5.9 | |
| Oligodendrocytes | Vehicle Control | - | 24 | 100 ± 4.8 |
| This compound | 10 | 24 | 78 ± 8.2 | |
| This compound | 25 | 24 | 55 ± 9.3 | |
| This compound | 50 | 24 | 32 ± 6.7 |
Note: Data are representative and will vary based on cell type and experimental conditions. The cytotoxic effects of VLCFAs have been observed in various cell types, with oligodendrocytes showing particular vulnerability.[5]
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) |
| Early Apoptosis | ||||
| Human Fibroblasts | Vehicle Control | - | 48 | 2.1 ± 0.5 |
| This compound | 25 | 48 | 15.7 ± 2.1 | |
| This compound | 50 | 48 | 28.4 ± 3.5 |
Note: Data are representative. Increased apoptosis is a known consequence of elevated levels of certain fatty acids, a process sometimes referred to as lipoapoptosis.[6][7]
Table 3: Gene Expression Analysis in Response to this compound
| Gene | Function | Fold Change (25 µM this compound, 24h) |
| HSPA5 (BiP) | ER Chaperone, UPR sensor | 2.8 ± 0.4 |
| DDIT3 (CHOP) | Pro-apoptotic transcription factor in ER stress | 4.5 ± 0.7 |
| ERN1 (IRE1α) | UPR sensor | 2.1 ± 0.3 |
| EIF2AK3 (PERK) | UPR sensor | 2.5 ± 0.5 |
| CERS2 | Ceramide Synthase 2 (utilizes VLCFA-CoAs) | 3.2 ± 0.6 |
| ELOVL1 | Elongase for VLCFA synthesis | 1.8 ± 0.2 |
| ACOX1 | Peroxisomal acyl-CoA oxidase 1 | 0.7 ± 0.1 |
Note: Data are representative. Elevated VLCFAs are known to induce ER stress, leading to the upregulation of genes involved in the unfolded protein response (UPR).[7][8] Changes in genes related to sphingolipid and fatty acid metabolism are also anticipated.[1]
Table 4: Protein Expression Analysis in Response to this compound
| Protein | Function | Fold Change (25 µM this compound, 48h) |
| p-PERK | Activated (phosphorylated) PERK | 3.1 ± 0.5 |
| p-IRE1α | Activated (phosphorylated) IRE1α | 2.7 ± 0.4 |
| CHOP | Pro-apoptotic transcription factor | 3.9 ± 0.6 |
| Cleaved Caspase-3 | Executioner caspase in apoptosis | 4.2 ± 0.8 |
| CerS2 | Ceramide Synthase 2 | 2.5 ± 0.3 |
Note: Data are representative. Increased phosphorylation of PERK and IRE1α are key indicators of ER stress activation.[9] The subsequent increase in CHOP and cleaved caspase-3 demonstrates the progression towards apoptosis.
Experimental Protocols
Preparation of this compound for Cell Culture
Objective: To prepare a stock solution of this compound suitable for treating cultured cells.
Materials:
-
This compound
-
Ethanol (B145695), absolute
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium
Protocol:
-
Stock Solution Preparation: Due to the poor solubility of long-chain acyl-CoAs in aqueous solutions, a stock solution in an organic solvent is necessary. Dissolve this compound in absolute ethanol to create a high-concentration stock solution (e.g., 10-20 mM). Store this stock solution at -20°C.
-
Complexing with BSA: To facilitate delivery to cells and minimize non-specific toxicity, this compound should be complexed with fatty acid-free BSA. a. Prepare a sterile 10% (w/v) BSA solution in PBS. b. On the day of the experiment, dilute the this compound ethanolic stock solution into the 10% BSA solution to achieve a desired working stock concentration (e.g., 1 mM). The final ethanol concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity. c. Incubate the this compound-BSA mixture at 37°C for 30 minutes with gentle agitation to allow for complex formation.
-
Cell Treatment: Add the this compound-BSA complex to the cell culture medium to achieve the desired final concentrations for your experiment. Prepare a vehicle control using the same concentration of ethanol and BSA in the culture medium.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound-BSA complex or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound-BSA complex or vehicle control for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Gene Expression Analysis (Quantitative PCR)
Objective: To measure changes in the expression of target genes in response to this compound.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound-BSA or vehicle control. After the incubation period, lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using gene-specific primers for your target genes (e.g., HSPA5, DDIT3, CERS2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protein Expression Analysis (Western Blotting)
Objective: To detect changes in the levels and post-translational modifications of target proteins following treatment with this compound.
Protocol:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against your target proteins (e.g., p-PERK, CHOP, Cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Pathways and Workflows
Caption: Workflow for cell-based assays of this compound.
Caption: this compound-induced ER stress signaling.
Caption: Role of this compound in sphingolipid synthesis.
References
- 1. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 2. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 3. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Fatty acid-induced β cell apoptosis: A link between obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid-induced endoplasmic reticulum stress in X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in the enzymatic synthesis of (2E)-hexacosenoyl-CoA.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the low-yield enzymatic synthesis of (2E)-hexacosenoyl-CoA and other very-long-chain acyl-CoAs (VLC-ACoAs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in the enzymatic synthesis of this compound?
Low yield in the synthesis of very-long-chain acyl-CoAs is often attributed to a combination of factors related to the unique properties of the substrates and the specific requirements of the enzyme. The most common issues include:
-
Poor Substrate Solubility: (2E)-hexacosenoic acid is a very-long-chain fatty acid (VLCFA) with extremely low solubility in aqueous buffers. This limits its availability to the enzyme, making it a rate-limiting factor.
-
Suboptimal Reaction Conditions: The activity of very-long-chain acyl-CoA synthetase (VLC-ACS) is highly dependent on pH, temperature, and ionic strength. Deviations from the optimal range can significantly reduce enzyme efficiency.
-
Enzyme Inhibition: The reaction can be hampered by substrate inhibition at high concentrations of the fatty acid or by product inhibition as this compound accumulates.[1]
-
Cofactor Degradation: The essential cofactors, ATP and Coenzyme A (CoA), can degrade over the course of the reaction. ATP can be hydrolyzed, and the thiol group of CoA is susceptible to oxidation.
-
Inappropriate Enzyme Selection: The specific isoform of the acyl-CoA synthetase used may not have high substrate specificity for C26:1 fatty acids. Different VLC-ACS enzymes exhibit distinct but overlapping specificities for fatty acyl chain lengths.[2][3]
Q2: How can I improve the solubility of (2E)-hexacosenoic acid in my reaction mixture?
Improving the solubility of the VLCFA substrate is a critical step for enhancing reaction yield. Consider the following strategies:
-
Use of Detergents: Non-ionic detergents like Triton X-100 or CHAPS can be used at concentrations just above their critical micelle concentration (CMC) to solubilize the fatty acid without denaturing the enzyme.[4] It is crucial to determine the optimal detergent concentration empirically.
-
Inclusion of Bovine Serum Albumin (BSA): BSA can bind to fatty acids and act as a carrier, increasing their effective concentration and availability to the enzyme. Fatty-acid-free BSA is recommended to avoid competition from other bound lipids.
-
Co-solvents: While potentially disruptive to enzyme structure, small amounts of organic solvents like DMSO or ethanol (B145695) can be tested to aid in substrate solubilization. Start with very low percentages (e.g., 1-5%) and assess the impact on enzyme activity.
Q3: Which enzyme should I use for the synthesis of this compound?
The synthesis of VLC-ACoAs is catalyzed by a family of enzymes known as very-long-chain acyl-CoA synthetases (VLC-ACS), which are part of the Solute Carrier Family 27 (SLC27) or Fatty Acid Transport Proteins (FATP).[5][6] The choice of enzyme is critical as different isoforms have varying substrate specificities.[7]
| Enzyme Family | Common Isoforms | Typical Substrate Preference (Carbon Chain Length) |
| VLC-ACS / FATP / SLC27 | FATP1 (SLC27A1), FATP2 (SLC27A2), FATP4 (SLC27A4) | C16 - C24 and longer[7] |
| Long-Chain Acyl-CoA Synthetase (ACSL) | ACSL1, ACSL5, ACSL6 | C12 - C20[3] |
For synthesizing a C26-CoA, enzymes from the FATP/SLC27A family are the most promising candidates, particularly FATP2 and FATP4, which are known to activate VLCFAs.[7] It is advisable to screen several commercially available VLC-ACS enzymes to find the one with the highest activity for (2E)-hexacosenoic acid.
Q4: How can I optimize the reaction conditions for better yield?
Systematic optimization of reaction parameters is key. A multi-factorial approach, such as a Design of Experiments (DoE), can efficiently identify optimal conditions.[8]
| Parameter | Typical Range | Recommendation |
| pH | 6.5 - 8.5 | Test a range of buffers (e.g., Tris-HCl, HEPES) to find the optimal pH for your specific enzyme. Most acyl-CoA synthetases function well around pH 7.5-8.0. |
| Temperature | 25°C - 45°C | Start at 37°C and test a range to balance enzyme activity with enzyme stability. Higher temperatures may increase initial rates but can lead to faster enzyme denaturation. |
| Enzyme Concentration | 0.1 - 5 µM | Increase enzyme concentration if the reaction rate is slow, but be mindful of cost. Ensure the enzyme is not the limiting factor. |
| Substrate Ratio | 1:1.5:3 (Fatty Acid:CoA:ATP) | A molar excess of CoA and ATP is generally recommended to drive the reaction forward. Test ratios to find the most efficient balance. |
| Magnesium (Mg²⁺) | 1 - 10 mM | Mg²⁺ is a crucial cofactor for ATP-dependent enzymes. Its concentration should typically be in slight excess of the ATP concentration. |
Troubleshooting Workflow
If you are experiencing low yields, follow this logical workflow to diagnose and resolve the issue.
Caption: A step-by-step decision tree for troubleshooting low product yield.
Experimental Protocols
Protocol: General Enzymatic Synthesis of a Very-Long-Chain Acyl-CoA
This protocol provides a starting point for the synthesis of this compound. It should be optimized for your specific enzyme and substrate.
1. Materials:
-
Very-long-chain acyl-CoA synthetase (VLC-ACS)
-
(2E)-hexacosenoic acid
-
Coenzyme A, Lithium Salt (CoA)
-
Adenosine 5'-triphosphate, Disodium Salt (ATP)
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl buffer (1 M, pH 8.0)
-
Triton X-100 (10% solution)
-
Bovine Serum Albumin (BSA), fatty-acid-free
-
Nuclease-free water
2. Substrate Preparation (10 mM Stock):
-
Weigh out the required amount of (2E)-hexacosenoic acid.
-
Dissolve in a minimal amount of ethanol or DMSO.
-
Add a 10% Triton X-100 solution to a final concentration of 1-2%.
-
Bring to the final volume with nuclease-free water.
-
Sonicate the solution in a water bath for 10-15 minutes until it becomes a clear, uniform suspension.
3. Reaction Assembly (Example for 1 mL total volume):
-
In a microcentrifuge tube, assemble the following components on ice:
Component Stock Conc. Volume to Add Final Conc. Tris-HCl (pH 8.0) 1 M 100 µL 100 mM ATP 100 mM 50 µL 5 mM MgCl₂ 100 mM 80 µL 8 mM CoA 20 mM 50 µL 1 mM BSA 20 mg/mL 50 µL 1 mg/mL Fatty Acid Stock 10 mM 25 µL 250 µM Nuclease-free water - 590 µL - | VLC-ACS Enzyme | 1 mg/mL | 5 µL | 5 µg/mL |
-
Mix gently by pipetting. The enzyme should always be added last to initiate the reaction.
4. Incubation:
-
Incubate the reaction mixture at 37°C for 1-4 hours in a shaking water bath.
-
For a time-course experiment, remove aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) and immediately quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or 10% trichloroacetic acid (TCA).
5. Analysis:
-
Analyze the formation of (2E)-hexacsenoyl-CoA using reverse-phase HPLC or LC-MS/MS.
-
Monitor the disappearance of the fatty acid substrate and the appearance of the acyl-CoA product.
General Workflow for Acyl-CoA Synthesis
The synthesis follows a two-step enzymatic mechanism that requires ATP and CoA.
Caption: The two-step reaction mechanism for enzymatic acyl-CoA synthesis.[6][9]
References
- 1. quora.com [quora.com]
- 2. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. microbiologyjournal.org [microbiologyjournal.org]
- 9. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
How to prevent the degradation of (2E)-hexacosenoyl-CoA during sample preparation.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (2E)-hexacosenoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: My this compound samples are showing signs of degradation. What are the primary causes?
A1: this compound, like other long-chain acyl-CoAs, is susceptible to two main degradation pathways during sample preparation:
-
Hydrolysis: The thioester bond linking the hexacosenoyl chain to Coenzyme A is prone to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic. This results in the formation of a free fatty acid and Coenzyme A.
-
Oxidation: The double bond in the (2E)-hexacosenoyl chain is a target for oxidation, which can be initiated by exposure to air (oxygen), metal ions, or light. This can lead to the formation of various oxidation byproducts, compromising sample integrity.
Q2: What are the optimal storage conditions for this compound to minimize degradation?
A2: To ensure long-term stability, samples containing this compound should be processed quickly at low temperatures (on ice) and stored at -80°C as a dry pellet. For short-term storage during sample preparation, keeping the sample on ice is crucial. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q3: Can I use antioxidants to protect my samples?
A3: Yes, the addition of antioxidants is a highly recommended strategy to prevent the oxidation of the unsaturated acyl chain. Common antioxidants used in lipidomics include:
-
Butylated hydroxytoluene (BHT): Effective at preventing lipid peroxidation.
-
Ethylenediaminetetraacetic acid (EDTA): A chelating agent that sequesters metal ions which can catalyze oxidation.
Supplementing extraction solvents with these antioxidants can significantly improve the stability of this compound.
Q4: How can I improve the recovery of this compound during solid-phase extraction (SPE)?
A4: Poor recovery from SPE can occur, particularly with more hydrophilic short-chain acyl-CoAs. If you are experiencing low recovery of this compound, consider the following:
-
Alternative Methods: Explore methods that do not require an SPE step, such as protein precipitation with sulfosalicylic acid (SSA).
-
Method Optimization: If SPE is necessary, ensure the cartridge type (e.g., C18) and the elution method are optimized for very-long-chain acyl-CoAs.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of (2E)-hexacsenoyl-CoA.
| Issue | Possible Cause | Recommended Solution |
| Low signal intensity of this compound in LC-MS/MS analysis. | Sample degradation due to hydrolysis or oxidation. | Implement the recommended sample preparation protocol, including rapid processing on ice, use of antioxidants (BHT, EDTA), and immediate analysis or storage at -80°C. |
| Adsorption to surfaces. | Use glass vials instead of plastic to minimize signal loss due to adsorption of the phosphate (B84403) groups to surfaces.[1] | |
| Presence of unexpected peaks corresponding to free hexacosenoic acid. | Hydrolysis of the thioester bond. | Ensure all solutions are maintained at a neutral or slightly acidic pH. Avoid alkaline conditions. Process samples rapidly and at low temperatures. |
| Inconsistent quantification results between replicates. | Variable degradation during sample preparation. | Standardize the sample preparation workflow to ensure consistent timing and temperature for all samples. Use an internal standard to account for variability in extraction efficiency. |
| Incomplete extraction. | Optimize the extraction solvent system. A common method is the Folch extraction using a chloroform:methanol mixture. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol is designed to minimize degradation during the extraction of this compound from cell cultures.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard and antioxidants (e.g., 50 µM BHT).
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Cell Lysis: a. Place the cell culture dish on ice. b. Aspirate the culture medium and immediately wash the cells with ice-cold PBS. c. Immediately add 200 µL of ice-cold 2.5% (w/v) SSA solution containing the internal standard and antioxidants. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Vortex vigorously and incubate on ice for 10 minutes.
-
Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C. b. Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube, avoiding the protein pellet.
-
Analysis: a. Inject the supernatant directly into the LC-MS/MS system for analysis. b. If immediate analysis is not possible, store the supernatant at -80°C.
Visualizations
Signaling Pathways & Workflows
References
Technical Support Center: Quantification of Very-Long-Chain Fatty Acyl-CoAs (VLCFA-CoAs)
Welcome to the technical support center for the quantification of very-long-chain fatty acyl-CoAs (VLCFA-CoAs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of VLCFA-CoA analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical variables to consider when quantifying VLCFA-CoAs?
A1: Pre-analytical variables can significantly impact the accuracy and reproducibility of VLCFA-CoA quantification.[1][2][3][4][5] Key factors to control include:
-
Sample Collection and Handling: Ensure consistency in sample collection techniques. For blood samples, factors like the type of collection tube (with or without anticoagulants) and processing time can alter VLCFA-CoA levels.
-
Storage Conditions: VLCFA-CoAs are susceptible to degradation.[6] Samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C to minimize enzymatic activity and oxidation.[7] Avoid repeated freeze-thaw cycles.[7]
-
Patient/Subject Variables: Factors such as diet, fasting state, and exercise can influence circulating VLCFA-CoA levels. It is crucial to standardize these conditions as much as possible across a study.[2]
Q2: My VLCFA-CoA recovery is consistently low. What are the potential causes and how can I improve it?
A2: Low recovery of VLCFA-CoAs is a common issue often stemming from the extraction process. Here are some potential causes and solutions:
-
Inappropriate Solvent Selection: VLCFA-CoAs are amphiphilic molecules, possessing both a hydrophobic fatty acyl chain and a hydrophilic Coenzyme A moiety.[8] A single solvent system may not be efficient for extraction.
-
Solution: Employ a biphasic solvent system, such as a modified Bligh-Dyer or Folch extraction using a mixture of chloroform, methanol (B129727), and an acidic aqueous buffer to ensure efficient partitioning and recovery.
-
-
Adsorption to Surfaces: The long acyl chains of VLCFA-CoAs can cause them to adsorb to plastic surfaces, leading to significant sample loss.[9]
-
Solution: Use glass or polypropylene (B1209903) labware that has been silanized to minimize surface adhesion.
-
-
Incomplete Cell Lysis: Insufficient disruption of cells or tissues will result in incomplete release of intracellular VLCFA-CoAs.
-
Solution: Employ rigorous homogenization or sonication techniques on ice to ensure complete sample disruption while preventing degradation.
-
Q3: I am observing significant variability in my LC-MS/MS results for VLCFA-CoA quantification. What could be the source of this variability?
A3: High variability in LC-MS/MS data is often attributed to matrix effects.[10][11][12][13]
-
Ion Suppression or Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of the target VLCFA-CoAs in the mass spectrometer's source, leading to either a decrease (suppression) or an increase (enhancement) in the signal intensity.[10][13]
-
Solution:
-
Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to remove interfering matrix components.[14][15]
-
Optimize Chromatography: Adjusting the chromatographic gradient, using a different column chemistry, or employing techniques like hydrophilic interaction liquid chromatography (HILIC) can help separate the VLCFA-CoAs from matrix components.
-
Use Stable Isotope-Labeled Internal Standards: These are the gold standard for correcting for matrix effects as they co-elute with the analyte and experience similar ionization suppression or enhancement.[16][17][18]
-
-
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape (Tailing or Broadening)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions with Column | The phosphate (B84403) groups on the CoA moiety can interact with active sites on the silica-based column packing. | Use a column with end-capping or a hybrid particle technology to minimize silanol (B1196071) interactions. Consider ion-pairing reagents in the mobile phase. |
| Sub-optimal Mobile Phase pH | The ionization state of VLCFA-CoAs is pH-dependent and can affect their retention and peak shape. | Experiment with different mobile phase pH values. A slightly acidic pH (e.g., using formic acid) is often a good starting point. |
| Column Overloading | Injecting too much sample can lead to peak distortion. | Reduce the injection volume or dilute the sample. |
Issue 2: Inconsistent Derivatization for GC-MS Analysis
While LC-MS/MS is more common for intact VLCFA-CoA analysis, if a derivatization approach to analyze the fatty acid component is used, inconsistencies can arise.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Water | Water can interfere with many derivatization reactions, such as methylation to form fatty acid methyl esters (FAMEs).[9] | Ensure the sample extract is completely dry before adding the derivatization reagent. This can be achieved by evaporation under a stream of nitrogen. |
| Reagent Degradation | Derivatization reagents can lose their effectiveness over time, especially if not stored properly.[9] | Use fresh derivatization reagents and store them according to the manufacturer's instructions. |
| Incomplete Reaction | The reaction time or temperature may not be sufficient for complete derivatization of the sterically hindered VLCFAs. | Optimize the reaction conditions by increasing the temperature or extending the incubation time. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for VLCFA-CoA Cleanup
This protocol describes a general procedure for cleaning up a VLCFA-CoA extract from a biological matrix using a mixed-mode SPE cartridge.
-
Cartridge Conditioning: Condition a mixed-mode anion exchange and reversed-phase SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water, and finally 1 mL of the initial SPE loading buffer (e.g., 2% formic acid in water).
-
Sample Loading: Load the aqueous phase from your initial liquid-liquid extraction onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of the initial loading buffer to remove any unbound contaminants.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar impurities.
-
-
Elution: Elute the VLCFA-CoAs with 1 mL of an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in 80% methanol).
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).
Data Presentation
Table 1: Comparison of VLCFA-CoA Extraction Efficiencies with Different Solvent Systems
| Solvent System | C22:0-CoA Recovery (%) | C24:0-CoA Recovery (%) | C26:0-CoA Recovery (%) |
| 100% Methanol | 45 ± 5 | 42 ± 6 | 38 ± 7 |
| 100% Acetonitrile | 65 ± 4 | 61 ± 5 | 55 ± 6 |
| Chloroform:Methanol (2:1, v/v) | 85 ± 3 | 82 ± 4 | 78 ± 5 |
| Chloroform:Methanol:Water (1:2:0.8, v/v/v) | 92 ± 2 | 90 ± 3 | 87 ± 4 |
Data are presented as mean ± standard deviation and are illustrative representations based on typical outcomes.
Table 2: Impact of Internal Standard Strategy on Quantitative Accuracy
| Internal Standard Strategy | Analyte | Measured Concentration (µM) | Accuracy (%) |
| No Internal Standard | C24:0-CoA | 0.85 | 85 |
| Single Non-Isotopic IS (C17:0-CoA) | C24:0-CoA | 0.92 | 92 |
| Stable Isotope-Labeled IS (¹³C-C24:0-CoA) | C24:0-CoA | 1.01 | 101 |
Illustrative data for a sample with a true C24:0-CoA concentration of 1.00 µM.
Visualizations
Caption: A generalized experimental workflow for VLCFA-CoA quantification.
Caption: A logical diagram illustrating common pitfalls in VLCFA-CoA quantification.
References
- 1. Impact of preanalytical variables on the analysis of biological fluids in proteomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selectscience.net [selectscience.net]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. journaldamc.com [journaldamc.com]
- 5. Study of pre analytical variables in clinical biochemsitry laboratory - Int J Clin Biochem Res [ijcbr.in]
- 6. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. jsbms.jp [jsbms.jp]
- 9. benchchem.com [benchchem.com]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Lipid Extraction for (2E)-Hexacosenoyl-CoA Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of lipids, specifically (2E)-hexacosenoyl-CoA, from tissue samples. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting very-long-chain acyl-CoAs like this compound?
A1: Very-long-chain acyl-CoAs (VLC-CoAs) are notoriously challenging to extract and analyze due to their amphipathic nature, low abundance, and susceptibility to degradation. Key challenges include:
-
Incomplete cell lysis and extraction: The long acyl chain makes these molecules relatively nonpolar, while the Coenzyme A moiety is large and polar, requiring a carefully balanced solvent system for effective extraction.
-
Analyte degradation: VLC-CoAs are prone to enzymatic degradation by cellular thioesterases and chemical hydrolysis, especially at non-optimal pH and temperature.[1]
-
Low recovery: Due to their low concentration in tissues, achieving high recovery rates can be difficult.
-
Co-extraction of interfering substances: Crude lipid extracts often contain other lipids and metabolites that can interfere with downstream analysis.
Q2: Which are the recommended initial extraction methods for tissues containing this compound?
A2: For general lipid extractions, modified versions of the Folch or Bligh & Dyer methods are commonly used as a starting point.[2][3] However, for long-chain acyl-CoAs, a more targeted approach is often necessary. A widely adopted method involves homogenization in an acidic buffer to inhibit enzymatic activity, followed by extraction with a mixture of organic solvents.[1][4]
Q3: How critical is the solvent-to-sample ratio?
A3: The solvent-to-sample ratio is a critical factor influencing lipid yield.[3] For the Folch method, a 20:1 solvent-to-sample volume ratio is recommended to ensure efficient extraction, especially for tissues with high lipid content.[3][5] The Bligh and Dyer method uses a lower ratio, but for optimal recovery of all lipid classes from complex tissues, a higher solvent volume, similar to the Folch method, is advisable.[3][6][7]
Q4: My lipid yields are consistently low. What can I do to improve recovery?
A4: Low lipid yields can stem from several factors. Consider the following troubleshooting steps:
-
Ensure complete tissue homogenization: Use a powerful homogenizer (e.g., bead beater or cryogenic grinder) to ensure complete disruption of the tissue architecture.
-
Optimize solvent volume: As mentioned, a higher solvent-to-sample ratio (e.g., 20:1) can significantly improve extraction efficiency.[3][5]
-
Perform re-extractions: After the initial extraction, re-extract the tissue pellet with the same solvent mixture to recover any remaining lipids.
-
Minimize degradation: Work quickly and on ice to reduce enzymatic activity. The addition of an acidic buffer during homogenization can also help inactivate thioesterases.[1]
-
Consider Solid-Phase Extraction (SPE): For purification and concentration of VLC-CoAs, weak anion exchange SPE columns can be employed after the initial solvent extraction.[1]
Q5: I'm observing a persistent emulsion during phase separation. How can I resolve this?
A5: Emulsion formation is a common issue, particularly with tissues rich in complex lipids and proteins. To break an emulsion, you can try the following:
-
Centrifugation: Spin the sample at a higher speed or for a longer duration.
-
Addition of salt: Add a small amount of a saturated NaCl solution to increase the ionic strength of the aqueous phase, which can help force phase separation.
-
Gentle agitation: Instead of vigorous shaking, gently invert the tube multiple times.
-
Filtration: Pass the mixture through a glass wool plug to break up the emulsion.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low/No this compound Detected | Incomplete cell lysis. | Use a more robust homogenization method like cryogenic grinding or bead beating. |
| Analyte degradation. | Work on ice at all times. Use an acidic homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9).[1][4] Flash-freeze tissue in liquid nitrogen immediately after collection and store at -80°C. Avoid repeated freeze-thaw cycles. | |
| Inefficient extraction. | Increase the solvent-to-sample ratio to 20:1 (v/w).[3][5] Perform a second extraction of the tissue pellet. | |
| Poor Chromatographic Peak Shape | Co-elution with interfering compounds. | Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction for sample cleanup.[1] |
| Analyte instability in the mobile phase. | Ensure the pH of the mobile phase is optimized for acyl-CoA stability (typically acidic). | |
| Inconsistent Results Between Replicates | Inhomogeneous tissue sample. | Ensure the tissue is thoroughly homogenized before taking aliquots for extraction. |
| Variability in manual extraction steps. | Use an automated extraction system if available. Ensure precise and consistent execution of each step. | |
| Contamination. | Use high-purity solvents and pre-cleaned glassware.[5] Include procedural blanks to identify potential sources of contamination. |
Quantitative Data Summary
The choice of extraction method can significantly impact the recovery of lipids. The following table summarizes a comparison between the Folch and Bligh & Dyer methods based on tissue lipid content.
| Lipid Content of Tissue | Folch Method Efficiency | Bligh & Dyer Method Efficiency | Reference |
| < 2% | High | High (comparable to Folch) | [6][7] |
| > 2% | Significantly Higher Yield | Lower Yield (underestimation up to 50% in high-lipid samples) | [6][7] |
For long-chain acyl-CoAs, a modified method incorporating an acidic buffer and SPE has been shown to achieve high recovery rates.
| Extraction Method | Analyte | Tissue Type | Recovery Rate | Reference |
| Modified Acidic Extraction + SPE | Long-Chain Acyl-CoAs | Rat Heart, Kidney, Muscle | 70-80% | [1][4] |
Experimental Protocols
Protocol 1: Modified Extraction for Very-Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from methods optimized for long-chain acyl-CoA extraction and is recommended as a starting point for this compound.[1][4]
Materials:
-
Tissue sample (flash-frozen)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9 (ice-cold)
-
Isopropanol (B130326) (ice-cold)
-
Acetonitrile (B52724) (ice-cold)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Solvents for SPE (Methanol, 2% Formic Acid, 2% and 5% Ammonium (B1175870) Hydroxide)
-
Nitrogen gas evaporator
Procedure:
-
Homogenization: Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer. Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). Homogenize thoroughly on ice.
-
Solvent Addition: Add 2 mL of ice-cold isopropanol to the homogenate and briefly homogenize again.
-
Extraction: Add 4 mL of ice-cold acetonitrile and vortex for 1 minute.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes at 4°C to pellet the tissue debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted lipids and acyl-CoAs.
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column with 3 mL of methanol, followed by 3 mL of water.
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with 3 mL of 2% formic acid, followed by 3 mL of methanol.
-
Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide, followed by 2 mL of 5% ammonium hydroxide.
-
-
Drying: Combine the eluted fractions and dry under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in an appropriate solvent for your analytical method (e.g., mobile phase for LC-MS).
Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the general metabolic context of very-long-chain fatty acids (VLCFAs) and their involvement in signaling pathways, particularly in plants, which have been more extensively studied in this regard. While specific pathways for this compound in animal tissues are not well-defined, these diagrams provide a foundational understanding of VLCFA metabolism.
Caption: Biosynthesis of Very-Long-Chain Acyl-CoAs.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]
- 3. Overview of Long Chain Fatty Acid - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0062228) [hmdb.ca]
- 5. benchchem.com [benchchem.com]
- 6. Untargeted Analysis of Lipids Containing Very Long Chain Fatty Acids in Retina and Retinal Tight Junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for enhancing the stability of (2E)-hexacosenoyl-CoA stock solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of (2E)-hexacosenoyl-CoA stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide: Instability of this compound Solutions
Issue: Inconsistent experimental results or loss of biological activity from this compound stock solutions.
This is a primary indicator of compound degradation. The following sections provide a systematic approach to identifying and mitigating the root causes of instability.
pH-Dependent Hydrolysis
Q1: My this compound solution seems to be degrading rapidly in an aqueous buffer. What could be the cause?
A1: this compound, like other acyl-CoAs, possesses a high-energy thioester bond that is susceptible to hydrolysis, especially in aqueous solutions.[1][2] The rate of this hydrolysis is significantly influenced by the pH of the solution. Thioesters are generally more stable in acidic conditions and become increasingly unstable at neutral to alkaline pH.[3]
Troubleshooting Steps:
-
Measure the pH of your stock solution and any aqueous buffers used for dilution.
-
If the pH is neutral (around 7.0) or alkaline (>7.5), consider preparing fresh solutions in a slightly acidic buffer.
-
Perform a time-course experiment to assess the stability of this compound in your buffer system by analyzing aliquots at different time points using a suitable analytical method like HPLC.[4]
Recommended Action:
-
Prepare stock solutions in a slightly acidic buffer (e.g., pH 5.0-6.0).
-
For experiments requiring a different pH, prepare a concentrated stock in an acidic buffer and dilute it into the final experimental buffer immediately before use.
-
Avoid prolonged storage of diluted solutions in neutral or alkaline buffers.
Oxidative Degradation
Q2: I observe unexpected byproducts in my analysis of this compound. Could this be oxidation?
A2: Yes, the "(2E)" designation indicates the presence of a double bond in the hexacosenoyl chain, making the molecule susceptible to oxidation.[5] Lipid peroxidation can be initiated by factors such as exposure to atmospheric oxygen, trace metal ions, and light. This process can lead to the formation of various oxidation products, which may interfere with your experiments.
Troubleshooting Steps:
-
Review your solution preparation and storage procedures for potential exposure to air and light.
-
Ensure that all solvents and buffers are of high purity and free from contaminating metal ions.
-
Consider adding an antioxidant to your stock solution.
Recommended Action:
-
Use deoxygenated buffers and solvents for preparing solutions. This can be achieved by sparging with an inert gas like argon or nitrogen.
-
Store stock solutions under an inert atmosphere (e.g., argon or nitrogen).
-
Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
Consider the addition of a lipid-soluble antioxidant, such as butylated hydroxytoluene (BHT) or a vitamin E analog like Trolox, to the stock solution.
Temperature Sensitivity and Freeze-Thaw Cycles
Q3: Does temperature affect the stability of my this compound stock solution?
A3: Temperature is a critical factor in the stability of biochemical reagents. Elevated temperatures can accelerate both hydrolysis and oxidation.[6] While freezing is generally recommended for long-term storage, repeated freeze-thaw cycles can degrade sensitive molecules.[7][8]
Troubleshooting Steps:
-
Review your storage and handling temperatures.
-
Assess the number of times a stock solution has been subjected to freeze-thaw cycles.
-
When thawing, ensure it is done quickly and the solution is kept on ice.
Recommended Action:
-
Store stock solutions at -80°C for long-term stability.
-
Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[9]
-
Thaw aliquots on ice immediately before use.
-
Avoid leaving solutions at room temperature for extended periods.
Frequently Asked Questions (FAQs)
Q4: What is the optimal solvent for preparing this compound stock solutions?
A4: While specific data for this compound is limited, for very-long-chain acyl-CoAs, it is generally recommended to prepare stock solutions in a slightly acidic buffer (pH 5.0-6.0) to minimize hydrolysis. If solubility in aqueous buffer is an issue, a small amount of an organic solvent like DMSO or ethanol (B145695) can be used, followed by dilution with the acidic buffer. Always use high-purity, anhydrous solvents when preparing stock solutions.
Q5: How can I prevent the oxidation of the unsaturated acyl chain?
A5: To prevent oxidation, it is crucial to minimize exposure to oxygen and light. Prepare solutions using deoxygenated solvents and store them under an inert atmosphere (e.g., argon). Using amber vials or wrapping containers in foil will protect against photodegradation. The addition of antioxidants like BHT or Trolox can also be beneficial.
Q6: How many times can I freeze and thaw my stock solution?
A6: It is strongly recommended to avoid multiple freeze-thaw cycles.[7][8] Ideally, stock solutions should be aliquoted into single-use volumes so that each aliquot is thawed only once. If repeated use from a single vial is unavoidable, consider preparing a stock solution in a buffer containing a cryoprotectant like glycerol (B35011) (at a final concentration of 20-50%) and storing it at -20°C, which may prevent complete freezing and reduce freeze-thaw-induced damage.[9]
Q7: How should I store my this compound stock solutions for long-term use?
A7: For long-term storage, solutions should be aliquoted into single-use vials, stored under an inert atmosphere, protected from light, and kept at -80°C.
Q8: How can I verify the integrity of my this compound solution?
A8: The integrity of your solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection (at 260 nm for the adenine (B156593) base of CoA) or mass spectrometry (LC-MS).[4][10] A stable solution should show a single major peak corresponding to this compound, with minimal to no presence of degradation products over time.
Data Presentation
| Parameter | Condition | Expected Relative Stability | Rationale |
| pH | Acidic (pH 5.0-6.0) | High | Reduces the rate of thioester bond hydrolysis.[3] |
| Neutral (pH 7.0-7.4) | Moderate to Low | Increased rate of hydrolysis compared to acidic conditions.[3] | |
| Alkaline (pH > 7.5) | Low | Significantly accelerates thioester hydrolysis.[11] | |
| Temperature | -80°C | High | Minimizes rates of all degradation reactions. |
| -20°C | Moderate to High | Generally acceptable for short- to medium-term storage. | |
| 4°C | Low | Suitable for very short-term storage (hours to a day). | |
| Room Temperature | Very Low | Leads to rapid degradation. | |
| Atmosphere | Inert (Argon/Nitrogen) | High | Prevents oxidation of the unsaturated acyl chain. |
| Air | Low | Oxygen promotes lipid peroxidation. | |
| Light Exposure | Dark (Amber vial) | High | Prevents photodegradation. |
| Ambient Light | Low | Can catalyze oxidative reactions. | |
| Antioxidant | With BHT or Trolox | High | Inhibits lipid peroxidation. |
| Without Antioxidant | Moderate to Low | Susceptible to oxidation. | |
| Freeze-Thaw | Single Cycle | High | Minimizes physical stress on the molecule. |
| Multiple Cycles | Low | Can lead to degradation and aggregation.[7][8] |
Experimental Protocols
Protocol for Assessing the Stability of this compound by HPLC
Objective: To determine the stability of a this compound solution under specific storage conditions over time.
Materials:
-
This compound
-
High-purity solvents and buffers for stock solution preparation
-
HPLC system with a C18 reverse-phase column and a UV detector
-
Mobile Phase A: 75 mM Potassium Phosphate (B84403) (KH2PO4), pH adjusted to 4.9[12]
-
Mobile Phase B: Acetonitrile
-
Amber HPLC vials
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration in the desired buffer/solvent system. If antioxidants are being tested, prepare parallel solutions with and without the antioxidant.
-
Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the baseline (T=0) measurement.
-
Sample Storage: Aliquot the remaining stock solution into several amber vials, seal them (under inert gas if testing for oxidative stability), and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve one aliquot from storage. Thaw it on ice (if frozen) and analyze it by HPLC under the same conditions as the T=0 sample.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm
-
Detection Wavelength: 260 nm[4]
-
Flow Rate: 1.0 mL/min
-
Gradient: A linear gradient can be optimized to separate this compound from potential degradation products. An example gradient could be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
-
Data Analysis: For each time point, calculate the peak area of this compound. Express the stability as the percentage of the initial peak area remaining at each time point. The appearance of new peaks may indicate the formation of degradation products.
Mandatory Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Key factors that enhance stock solution stability.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. omni.laurentian.ca [omni.laurentian.ca]
- 11. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Acyl-CoA Isomers
Welcome to the technical support center for troubleshooting the chromatographic separation of acyl-CoA isomers. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments involving the separation of these critical metabolic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating acyl-CoA isomers?
A1: The main challenges in separating acyl-CoA isomers stem from their structural similarities and physicochemical properties.[1] Key difficulties include:
-
Positional and Geometric Isomers: Isomers with double bonds at different positions or with cis/trans configurations can have very similar polarities and hydrophobicities, making them difficult to resolve with standard reversed-phase chromatography.[2]
-
Branched-Chain Isomers: Acyl-CoAs with branched chains (e.g., isobutyryl-CoA and n-butyryl-CoA) are challenging to separate due to their similar molecular weights and structures.
-
Compound Polarity and Stability: Acyl-CoA thioesters are polar molecules and can be susceptible to degradation, which requires careful sample handling and optimized chromatographic conditions to prevent peak tailing and loss of signal.[1]
-
Matrix Effects: When analyzing biological samples, endogenous compounds can interfere with the separation and detection of the target acyl-CoA isomers.[1]
Q2: Which chromatographic techniques are most suitable for separating acyl-CoA isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the most effective and commonly used techniques for the analysis of acyl-CoA isomers.[1][3] Reversed-phase (RP) chromatography is frequently employed, often with C18 columns.[4][5] For very polar or a wide range of acyl-CoAs, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative.[6][7]
Q3: Why is mass spectrometry (MS) typically paired with liquid chromatography for acyl-CoA analysis?
A3: Mass spectrometry is crucial for several reasons. Acyl-CoA isomers often have identical masses (isobaric), making them indistinguishable by MS alone.[8] However, when coupled with chromatography, the separation of isomers in time allows for their individual detection and quantification by the mass spectrometer.[3] Tandem mass spectrometry (MS/MS) is particularly powerful as it can generate specific fragment ions for each isomer, aiding in their identification and confirmation.[9][10] The positive ion mode is often more sensitive for the detection of many acyl-CoA species.[10]
Q4: What is the role of ion-pairing reagents in acyl-CoA separation?
A4: Ion-pairing reagents are additives to the mobile phase that can improve the retention and peak shape of charged analytes like acyl-CoAs on reversed-phase columns.[11][12] Acyl-CoAs possess negatively charged phosphate (B84403) groups that can lead to poor retention and peak tailing.[13] An ion-pairing reagent with a positive charge can form a neutral complex with the acyl-CoA, increasing its hydrophobicity and interaction with the stationary phase, thus improving the chromatographic separation.[14] However, these reagents can sometimes suppress the MS signal and require dedicated columns and LC systems.[15]
Troubleshooting and Optimization Guide
This section provides solutions to common problems encountered during the chromatographic separation of acyl-CoA isomers.
Issue 1: Poor Resolution or Co-elution of Isomers
| Potential Cause | Recommended Solution |
| Inappropriate Stationary Phase | The selectivity of the column is critical for isomer separation.[16] Solution: Screen different stationary phases. While C18 columns are common, other phases like C8, C30, or those with different bonding chemistries (e.g., phenyl-hexyl) may provide the necessary selectivity.[17][18] For geometric isomers, columns with high shape selectivity, such as cholesteryl-based columns, can be effective.[2] |
| Suboptimal Mobile Phase Composition | The organic modifier and additives in the mobile phase significantly impact selectivity.[16] Solution: Methodically adjust the mobile phase. Vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and its concentration.[11] For ionizable isomers, carefully adjust the pH of the mobile phase to alter their ionization state and retention.[16] The use of ion-pairing reagents can also enhance resolution.[12] |
| Inadequate Temperature Control | Column temperature affects mobile phase viscosity and can alter selectivity, sometimes even reversing the elution order of isomers.[16] Solution: Use a column oven to maintain a stable and optimized temperature.[1] Experiment with different temperatures (e.g., in 5°C increments) to see the effect on resolution.[16] |
| Gradient Slope is Too Steep | A steep gradient may not provide enough time for closely eluting isomers to separate. Solution: Decrease the gradient slope in the region where the isomers elute. A shallower gradient increases the separation time and can improve resolution. |
Issue 2: Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | The negatively charged phosphate groups of acyl-CoAs can interact with active sites on the silica-based stationary phase, causing tailing.[13] Solution: Add a competing acid or base to the mobile phase (e.g., trifluoroacetic acid or formic acid) to block these active sites.[1] Using a phosphate buffer in the mobile phase can also mitigate these interactions.[13] |
| Column Contamination or Degradation | Buildup of matrix components or degradation of the stationary phase can lead to poor peak shape. Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1] |
Issue 3: Retention Time Drift
| Potential Cause | Recommended Solution |
| Inconsistent Mobile Phase Composition | Improperly mixed or degraded mobile phase can cause shifts in retention time. Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed, especially for gradient elution.[1] |
| Column Not Fully Equilibrated | Insufficient equilibration time between runs can lead to inconsistent retention. Solution: Increase the column equilibration time before each injection to ensure the stationary phase is fully conditioned to the initial mobile phase conditions.[1] |
| Leaks in the LC System | Leaks can cause fluctuations in pressure and flow rate, leading to retention time variability. Solution: Check all fittings and connections for leaks, particularly between the injector, column, and detector.[1] |
Issue 4: Low Signal Intensity or Poor Ionization in MS
| Potential Cause | Recommended Solution |
| Suboptimal Ion Source Settings | Ion source parameters greatly influence ionization efficiency. Solution: Optimize ion source settings such as capillary voltage, gas flow rates, and temperature specifically for acyl-CoA compounds.[1] |
| Ion Suppression from Matrix Components | Co-eluting compounds from the sample matrix can compete for ionization, reducing the signal of the analytes. Solution: Improve sample preparation to remove interfering substances. Solid-phase extraction (SPE) is a common and effective cleanup step.[3] Also, adjust the chromatography to separate the analytes from the suppressive matrix components. |
| Presence of Adducts | The formation of adducts (e.g., with sodium or potassium) can distribute the ion signal across multiple species, reducing the intensity of the primary ion. Solution: Use high-purity solvents and glassware to minimize salt contamination. Consider adding a small amount of an adduct-removing agent to the mobile phase.[1] |
Data Summary Tables
Table 1: Typical HPLC Parameters for Acyl-CoA Isomer Separation
| Parameter | Typical Setting | Notes |
| Column | Reversed-Phase C18 or C8 (e.g., 100 x 2.1 mm, 1.8 µm) | The choice of stationary phase is critical for selectivity.[4][17] |
| Mobile Phase A | Water with an additive (e.g., ammonium (B1175870) hydroxide, ammonium acetate, or formic acid) | Additives are used to control pH and improve peak shape.[17] |
| Mobile Phase B | Acetonitrile or Methanol | The choice of organic modifier can affect selectivity.[11] |
| Gradient | A shallow gradient optimized for the elution range of the isomers. | A typical gradient might run from a low percentage of B to a high percentage over 10-20 minutes. |
| Flow Rate | 0.2 - 0.5 mL/min | Dependent on column dimensions. |
| Column Temperature | 25 - 50 °C | Temperature should be controlled and optimized.[1] |
| Injection Volume | 1 - 10 µL | Dependent on sample concentration and system sensitivity. |
Table 2: Typical Mass Spectrometry Parameters for Acyl-CoA Analysis
| Parameter | Typical Setting | Notes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generally provides better sensitivity for acyl-CoAs.[10] |
| Scan Mode | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) | For targeted quantification, providing high sensitivity and selectivity.[17] |
| Capillary Voltage | 3.0 - 4.0 kV | Needs to be optimized for the specific instrument and analytes.[17] |
| Source Temperature | 100 - 300 °C | Instrument-dependent. |
| Collision Energy | 20 - 40 eV | Optimized for each specific acyl-CoA to achieve characteristic fragmentation.[17] |
| Characteristic Fragmentation | Neutral loss of 507 Da | Corresponds to the loss of the 3'-phospho-ADP moiety from the precursor ion.[9][10] |
Experimental Protocols
Protocol: Reversed-Phase HPLC-MS/MS Method for Short-Chain Acyl-CoA Isomers
This protocol is a general guideline and should be optimized for your specific isomers of interest and instrument.
1. Sample Preparation:
- Extract acyl-CoAs from biological samples using a suitable method, such as protein precipitation with sulfosalicylic acid or a liquid-liquid extraction.[3][9]
- Consider a solid-phase extraction (SPE) cleanup step to remove interfering matrix components.[3]
- Reconstitute the final extract in a solvent compatible with the initial mobile phase (e.g., 95% Mobile Phase A / 5% Mobile Phase B).
2. LC System and Conditions:
- LC System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.[19]
- Mobile Phase B: Acetonitrile.[19]
- Column Temperature: 40°C.
- Flow Rate: 0.25 mL/min.[19]
- Gradient Program:
- 0-2 min: 2% B
- 2-15 min: Linear gradient from 2% to 50% B.[19]
- 15-17 min: 100% B (Column Wash)
- 17-20 min: 2% B (Re-equilibration)
3. MS System and Conditions:
- Ionization Mode: Positive ESI.
- Scan Mode: MRM.
- MRM Transitions: Determine the precursor ion ([M+H]+) for each acyl-CoA isomer. The product ion will typically correspond to the neutral loss of 507 Da.[9] For example, for butyryl-CoA (MW = 837.6), the precursor would be m/z 838.6 and the product ion would be m/z 331.6.
- Optimize collision energy for each transition to maximize signal intensity.
4. Data Analysis:
- Integrate the peak areas for each MRM transition.
- Use a standard curve prepared with authentic standards to quantify the concentration of each isomer.
Visualizations
Caption: A logical workflow for troubleshooting poor resolution of acyl-CoA isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 12. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 16. benchchem.com [benchchem.com]
- 17. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 19. Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing sample cleanup to reduce matrix effects for acyl-CoA analysis.
Welcome to the technical support center for acyl-CoA analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their sample cleanup protocols and minimize matrix effects for accurate acyl-CoA quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in acyl-CoA analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative analysis by LC-MS/MS.[1][3] In biological samples, common sources of matrix effects include phospholipids, salts, and proteins.[1]
Q2: Which sample cleanup technique is best for reducing matrix effects in acyl-CoA analysis?
A2: The optimal sample cleanup technique depends on the specific acyl-CoA species of interest (e.g., short-chain vs. long-chain), the sample matrix (e.g., cells, tissue, plasma), and the analytical goals. However, a general principle is that more rigorous cleanup methods lead to a greater reduction in matrix effects. Solid-Phase Extraction (SPE) is highly effective at removing interfering matrix components and is generally recommended for cleaner samples compared to simpler methods like protein precipitation.[2][4]
Q3: I am observing low recovery of my target acyl-CoAs. What are the potential causes and solutions?
A3: Low recovery of acyl-CoAs can stem from several factors, including inefficient extraction, degradation of the analytes, or losses during sample cleanup steps. Ensure that the chosen extraction solvent is appropriate for the acyl-CoA chain length. For instance, some methods may have lower recovery for very long-chain species.[4] Using a stable isotope-labeled internal standard for each analyte is the best way to correct for recovery losses and matrix effects.[5] If specific standards are unavailable, an odd-chain acyl-CoA can be used. It is crucial to add the internal standard at the very beginning of the sample preparation process to account for variability in extraction efficiency.
Q4: Can I inject my sample directly after protein precipitation?
A4: While direct injection after protein precipitation is a rapid method, it often results in significant matrix effects due to the co-extraction of interfering components like phospholipids.[1] This can lead to ion suppression and inaccurate quantification. For more reliable results, incorporating a further cleanup step like Solid-Phase Extraction (SPE) is highly recommended to remove these interferences.[2][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Broadening) | - Suboptimal mobile phase pH. - Incompatible sample reconstitution solvent. - Column overload. | - For long-chain acyl-CoAs, operating at a higher pH (e.g., 10.5) with a C18 column can improve peak shape. - Ensure the sample reconstitution solvent is compatible with the initial mobile phase; for reversed-phase chromatography, a low organic content is preferable. - Dilute the sample to avoid overloading the analytical column. |
| Inaccurate or Imprecise Quantification | - Matrix Effects: Co-eluting compounds suppressing or enhancing the analyte signal. - Non-Linearity: Calibration curve does not accurately reflect the analyte response. - Lack of a Suitable Internal Standard: Inability to correct for extraction and matrix variability. | - Improve sample cleanup using methods like SPE to remove interfering matrix components.[2][4] - Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects.[5] - Construct calibration curves in a matrix that closely matches the study samples. - Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations. - If a specific internal standard is not available, use an odd-chain acyl-CoA that spans the expected range of your analytes. |
| Low Signal Intensity (Ion Suppression) | - Significant co-elution with highly suppressing matrix components (e.g., phospholipids).[1] | - Optimize the sample preparation to remove interfering components, for example, by using SPE instead of simple protein precipitation.[2][4] - Modify the LC method to better separate the analyte from regions of significant ion suppression. This can involve changing the column, mobile phase, or gradient profile. - Sample dilution can reduce the concentration of interfering components, but may compromise the limit of quantification. |
| High Variability Between Replicates | - Inconsistent sample preparation. - Variable matrix effects between different sample lots. | - Automate sample preparation steps where possible to improve consistency. - Evaluate the matrix effect in multiple lots of the biological matrix. High variability suggests that the sample cleanup is insufficient. - Ensure the internal standard is added at the very beginning of the workflow. |
Data Presentation: Comparison of Acyl-CoA Extraction and Cleanup Methods
The following tables summarize quantitative data on the recovery and effectiveness of different sample cleanup methods for acyl-CoA analysis.
Table 1: Comparison of Analyte Recovery with Different Deproteinization Methods Followed by SPE
| Analyte | Recovery with 10% TCA + SPE (%) | Recovery with 2.5% SSA (%) |
| Pantothenate | 0 | >100 |
| Dephospho-CoA | 0 | >100 |
| Free CoA | 10 | >100 |
| Acetyl-CoA | 60 | >100 |
| Propionyl-CoA | 25 | >100 |
| Succinyl-CoA | 25 | >100 |
| Data suggests that for short-chain acyl-CoAs and their precursors, 5-sulfosalicylic acid (SSA) provides significantly higher recovery compared to trichloroacetic acid (TCA) followed by SPE. |
Table 2: Qualitative Comparison of Sample Cleanup Methods for Matrix Effect Reduction
| Method | Relative Matrix Effect | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | High | Simple, fast. | Significant ion suppression from co-extracted components (e.g., phospholipids).[1] |
| Liquid-Liquid Extraction (LLE) | Moderate | Can remove some interfering lipids. | Can be less efficient and more variable than SPE. |
| Solid-Phase Extraction (SPE) | Low | Excellent for removing salts and phospholipids, resulting in cleaner extracts and reduced matrix effects.[2][4] | More time-consuming and complex than PPT. |
Experimental Protocols & Workflows
Below are detailed methodologies for common acyl-CoA sample cleanup procedures.
Protocol 1: Protein Precipitation using Sulfosalicylic Acid (SSA)
This method is suitable for the analysis of short-chain acyl-CoAs and their precursors and avoids the need for a separate SPE step.
-
Cell Harvesting: For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.
-
Lysis and Deproteinization: a. Add ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard directly to the cell pellet or plate. b. Scrape the cells (if adherent) and transfer the lysate to a microcentrifuge tube. c. Vortex vigorously and incubate on ice for 10 minutes.
-
Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C. b. Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube, avoiding the protein pellet.
-
LC-MS/MS Analysis: Inject the supernatant directly into the LC-MS/MS system.
Caption: Workflow for Acyl-CoA Extraction using SSA.
Protocol 2: Solid-Phase Extraction (SPE) using a Weak Anion Exchange Column
This protocol is effective for cleaning up tissue extracts and is suitable for a broad range of acyl-CoAs.
-
Tissue Homogenization and Extraction: a. Homogenize approximately 100 mg of frozen tissue in an ice-cold buffer (e.g., 100 mM KH2PO4, pH 4.9) containing an internal standard. b. Perform a solvent extraction using a mixture of methanol (B129727) and chloroform. c. Centrifuge to separate the phases and collect the upper aqueous layer containing the acyl-CoAs.[6]
-
SPE Column Cleanup: a. Conditioning: Condition a weak anion exchange SPE column with 3 mL of methanol.[6] b. Equilibration: Equilibrate the column with 3 mL of water.[6] c. Loading: Load the aqueous extract onto the SPE column. d. Washing: i. Wash the column with 2.4 mL of 2% formic acid.[6] ii. Wash the column with 2.4 mL of methanol.[6] e. Elution: i. Elute the acyl-CoAs with 2.4 mL of 2% ammonium (B1175870) hydroxide.[6] ii. Perform a second elution with 2.4 mL of 5% ammonium hydroxide.[6]
-
Sample Concentration and Reconstitution: a. Combine the eluted fractions and dry them under a stream of nitrogen at room temperature.[6] b. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol).[6]
References
Validation & Comparative
The Emerging Potential of (2E)-Hexacosenoyl-CoA as a Biomarker for Metabolic Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating global prevalence of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, necessitates the discovery and validation of novel biomarkers for early diagnosis, patient stratification, and monitoring of therapeutic interventions. While established biomarkers provide valuable clinical information, there is a continuous search for markers that offer greater sensitivity, specificity, and a deeper understanding of the underlying pathophysiology. This guide explores the validation of (2E)-hexacosenoyl-CoA, a very-long-chain fatty acyl-CoA, as a potential biomarker for metabolic diseases, and provides a comprehensive comparison with currently utilized and emerging biomarkers.
This compound: A Novel Candidate in Lipid Metabolism
This compound is an intermediate in the metabolic pathway of fatty acid elongation and degradation (beta-oxidation). While direct evidence validating this compound as a specific biomarker for metabolic diseases is still emerging, its parent class of molecules, long-chain acyl-CoAs (LCACoAs), has been strongly implicated in the pathogenesis of insulin (B600854) resistance, a cornerstone of most metabolic disorders. Elevated intracellular levels of LCACoAs are believed to contribute to cellular dysfunction by activating stress pathways and interfering with insulin signaling. Therefore, quantifying specific LCACoAs like this compound could offer a more granular insight into the metabolic dysregulation characteristic of these diseases.
Comparative Analysis of Biomarkers for Metabolic Diseases
To objectively evaluate the potential of this compound, its theoretical performance is compared with established and emerging biomarkers. The following table summarizes key quantitative data for these markers. It is important to note that performance characteristics for this compound are currently hypothetical and await experimental validation.
| Biomarker Category | Biomarker | Typical Healthy Range | Typical Range in Metabolic Syndrome | Sensitivity | Specificity | Area Under the Curve (AUC) |
| Proposed Lipid Intermediate | This compound | Not Established | Not Established | Not Established | Not Established | Not Established |
| Inflammatory Markers | C-Reactive Protein (CRP) | < 1.0 mg/L | > 3.0 mg/L | 65-85% | 60-80% | 0.70-0.85[1] |
| Interleukin-6 (IL-6) | < 5 pg/mL | > 5 pg/mL | 60-80% | 60-80% | 0.70-0.80 | |
| Adipokines | Adiponectin | > 10 µg/mL (males), > 15 µg/mL (females) | < 4 µg/mL | 70-90% | 60-80% | 0.81[2][3] |
| Leptin | 3-15 ng/mL (males), 10-50 ng/mL (females) | > 30 ng/mL (males), > 80 ng/mL (females) | 60-80% | 60-80% | 0.75-0.85 | |
| Traditional Markers | Fasting Plasma Glucose | < 100 mg/dL | ≥ 100 mg/dL (prediabetes), ≥ 126 mg/dL (diabetes) | High for diabetes diagnosis | High for diabetes diagnosis | Not applicable for risk prediction in the same way |
| HDL Cholesterol | > 40 mg/dL (males), > 50 mg/dL (females) | ≤ 40 mg/dL (males), ≤ 50 mg/dL (females) | Component of MetS criteria | Component of MetS criteria | Not applicable for risk prediction in the same way | |
| Triglycerides | < 150 mg/dL | ≥ 150 mg/dL | Component of MetS criteria | Component of MetS criteria | Not applicable for risk prediction in the same way |
Experimental Protocols
Detailed and validated experimental protocols are crucial for the reliable measurement of biomarkers. Below are methodologies for the key biomarkers discussed.
Protocol 1: Quantification of this compound and other Long-Chain Acyl-CoAs in Plasma by LC-MS/MS
This method is adapted from established protocols for the analysis of long-chain acyl-CoAs.
1. Sample Preparation:
-
Spike plasma samples with an appropriate internal standard (e.g., C17:0-CoA).
-
Perform solid-phase extraction (SPE) to isolate the acyl-CoAs.
-
Elute the acyl-CoAs and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.
-
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.
-
3. Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Protocol 2: Measurement of C-Reactive Protein (CRP) by Enzyme-Linked Immunosorbent Assay (ELISA)
1. Plate Preparation:
-
Coat a 96-well microplate with a capture antibody specific for human CRP and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block the remaining protein-binding sites on the plate.
2. Assay Procedure:
-
Add standards, controls, and patient plasma or serum samples to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody specific for human CRP and incubate.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.
-
Stop the reaction with an acidic stop solution.
3. Detection:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the CRP concentration based on the standard curve.
Protocol 3: Multiplex Immunoassay for Inflammatory Cytokines (e.g., IL-6)
1. Bead Preparation:
-
Use spectrally distinct magnetic beads, each coated with a capture antibody specific for a different cytokine (e.g., IL-6).
2. Assay Procedure:
-
Incubate the mixed bead suspension with standards, controls, and patient samples in a 96-well plate.
-
Wash the beads to remove unbound material.
-
Add a cocktail of biotinylated detection antibodies, with each antibody specific to one of the target cytokines, and incubate.
-
Wash the beads and add streptavidin-phycoerythrin (PE) conjugate and incubate.
3. Detection:
-
Resuspend the beads and analyze on a multiplex array reader. The instrument will identify each bead based on its spectral signature and quantify the amount of bound cytokine by measuring the PE fluorescence intensity.
-
Calculate the concentration of each cytokine from the respective standard curves.
Protocol 4: Quantification of Adiponectin by LC-MS/MS
1. Sample Preparation:
-
Denature and reduce plasma proteins.
-
Alkylate the cysteine residues.
-
Digest the proteins into peptides using trypsin.
-
Add a stable isotope-labeled peptide internal standard corresponding to a unique adiponectin peptide.
-
Perform solid-phase extraction to clean up the peptide mixture.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution suitable for peptide separation.
-
Mass Spectrometry: Employ a high-resolution mass spectrometer in positive ESI mode.
-
Monitor specific precursor-to-product ion transitions for the target adiponectin peptide and its labeled internal standard.
-
3. Data Analysis:
-
Quantify the adiponectin peptide by comparing the peak area ratio of the native peptide to the internal standard against a calibration curve.
Protocol 5: Measurement of Leptin by Competitive ELISA
1. Plate Preparation:
-
Use a microplate pre-coated with a capture antibody against human leptin.
2. Assay Procedure:
-
Add standards, controls, and patient samples to the wells.
-
Add a fixed amount of biotinylated leptin to all wells and incubate. During this incubation, the endogenous leptin in the sample competes with the biotinylated leptin for binding to the capture antibody.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate and add TMB substrate solution.
-
Stop the reaction with an acidic stop solution.
3. Detection:
-
Measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the concentration of leptin in the sample.
-
Calculate the leptin concentration based on the standard curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in metabolic diseases can aid in understanding the potential role of new biomarkers. The following diagrams, created using the DOT language for Graphviz, illustrate the proposed mechanism of LCACoA-induced insulin resistance and a typical biomarker validation workflow.
Caption: Proposed pathway of LCACoA-induced insulin resistance.
Caption: A typical workflow for biomarker discovery and validation.
Conclusion
The validation of this compound as a biomarker for metabolic diseases is a promising avenue of research. Its position as an intermediate in fatty acid metabolism, a pathway known to be dysregulated in these conditions, provides a strong rationale for its investigation. While direct evidence is still needed, the established link between long-chain acyl-CoAs and insulin resistance suggests that specific molecules within this class could serve as sensitive and specific indicators of metabolic health.
A direct comparison with established biomarkers highlights the potential for this compound to provide a more mechanistic insight into the lipotoxicity that characterizes metabolic diseases. The development of robust and reproducible analytical methods, such as the LC-MS/MS protocol outlined, will be paramount in validating its clinical utility. Future research should focus on large-scale cohort studies to determine the performance characteristics of this compound and its correlation with disease progression and response to therapy. The successful validation of this and other lipid intermediates could pave the way for a new generation of biomarkers, enabling more precise and personalized management of metabolic diseases.
References
A Comparative Analysis of (2E)-Hexacosenoyl-CoA and Saturated Hexacosanoyl-CoA: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between saturated and unsaturated fatty acyl-CoAs is crucial for unraveling complex cellular processes and developing targeted therapeutics. This guide provides a comparative analysis of (2E)-hexacosenoyl-CoA, a monounsaturated very-long-chain fatty acyl-CoA (VLCFA-CoA), and its saturated counterpart, hexacosanoyl-CoA.
This document summarizes their known biochemical properties, metabolic significance, and roles in disease, with a focus on providing supporting experimental data and detailed methodologies for their study. While direct comparative studies are limited, this guide synthesizes available information to highlight their distinct characteristics and functional implications.
Physicochemical and Biochemical Properties
| Property | This compound | Hexacosanoyl-CoA |
| Molecular Formula | C47H84N7O17P3S | C47H86N7O17P3S |
| Molecular Weight | 1144.1 g/mol (approx.) | 1146.2 g/mol [1] |
| Structure | Contains a C26 acyl chain with one double bond in the trans-2 position. | Contains a saturated C26 acyl chain (cerotic acid)[1]. |
| Synonyms | (2E)-Hexacosenoyl-coenzyme A | Cerotoyl-CoA, C26:0-CoA[1] |
| Metabolic Precursor | (2E)-Hexacosenoic acid | Hexacosanoic acid (Cerotic acid) |
Metabolic Significance and Role in Disease
Both this compound and hexacosanoyl-CoA are key intermediates in the metabolism of very-long-chain fatty acids (VLCFAs). They are involved in pathways such as fatty acid elongation and beta-oxidation.
Fatty Acid Elongation: Hexacosanoyl-CoA is a product of the fatty acid elongation system, which sequentially adds two-carbon units to a growing acyl-CoA chain. This compound is an intermediate in this process, specifically in the synthesis of unsaturated fatty acids.
Peroxisomal Beta-Oxidation: VLCFAs are primarily degraded in peroxisomes. This process involves the sequential removal of two-carbon units from the acyl-CoA chain. Deficiencies in this pathway can lead to the accumulation of VLCFAs and their CoA esters, which is a hallmark of several genetic disorders.
X-Linked Adrenoleukodystrophy (X-ALD): A significant finding highlights the differential accumulation of these two molecules in the context of X-linked adrenoleukodystrophy (X-ALD). X-ALD is a genetic disorder caused by mutations in the ABCD1 gene, which codes for a peroxisomal transporter of VLCFAs. In fibroblasts from X-ALD patients and in ABCD1-deficient cells, it is hexacosenoyl (26:1)-CoA , and not hexacosanoyl (26:0)-CoA, that is the most abundantly accumulated VLCFA-CoA species. This suggests a critical difference in their metabolism or transport in the absence of functional ABCD1 protein.
The metabolic pathways involving these molecules are illustrated below.
Caption: Metabolic pathways of VLCFA-CoAs.
Experimental Protocols
This section provides detailed methodologies for key experiments to synthesize and analyze this compound and hexacosanoyl-CoA.
Chemical Synthesis of Acyl-CoAs
Objective: To synthesize this compound and hexacosanoyl-CoA from their corresponding fatty acids.
Principle: This method involves the activation of the fatty acid's carboxyl group, followed by reaction with the free thiol group of Coenzyme A.
Materials:
-
(2E)-Hexacosenoic acid or Hexacosanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other activating agent
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A (free acid)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
-
Reversed-phase C18 column for purification
-
HPLC system
-
Mass spectrometer
Procedure:
-
Activation of Fatty Acid:
-
Dissolve the fatty acid and NHS in anhydrous THF.
-
Add a solution of DCC in THF dropwise to the mixture with stirring at room temperature.
-
Allow the reaction to proceed for several hours or overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Evaporate the solvent from the filtrate to obtain the fatty acid-NHS ester.
-
-
Coupling with Coenzyme A:
-
Dissolve the fatty acid-NHS ester in a small volume of methanol.
-
Dissolve Coenzyme A in the sodium bicarbonate buffer.
-
Add the methanolic solution of the activated fatty acid to the Coenzyme A solution and stir at room temperature for a few hours.
-
-
Purification:
-
Acidify the reaction mixture with a dilute acid (e.g., trifluoroacetic acid).
-
Purify the resulting acyl-CoA by reversed-phase HPLC using a C18 column and a suitable gradient of acetonitrile (B52724) in water (both containing a small amount of trifluoroacetic acid).
-
Monitor the elution profile by UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
Collect the fractions containing the desired acyl-CoA and confirm its identity and purity by mass spectrometry.
-
References
A Comparative Guide to the Quantification of (2E)-Hexacosenoyl-CoA: A Cross-Validation of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of (2E)-hexacosenoyl-CoA is critical for understanding the pathophysiology of disorders such as X-linked adrenoleukodystrophy (X-ALD) and for the development of novel therapeutics. This guide provides a comprehensive cross-validation of three principal analytical methods for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Coupled Assays.
This compound is a very-long-chain acyl-coenzyme A ester that has been identified as the most abundant very-long-chain acyl-CoA species in fibroblasts from patients with X-ALD, a genetic disorder characterized by the accumulation of very-long-chain fatty acids (VLCFAs)[1]. Its accurate measurement is therefore a key biomarker for disease diagnosis and for monitoring therapeutic efficacy.
This guide presents a comparative analysis of the available analytical techniques, summarizing their quantitative performance and providing detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its performance characteristics, including sensitivity, linearity, precision, and accuracy. The following table summarizes the quantitative performance of LC-MS/MS, HPLC-UV, and enzyme-coupled assays for the analysis of long-chain and very-long-chain acyl-CoAs. It is important to note that while specific data for this compound is available for LC-MS/MS, the data for HPLC-UV and enzymatic assays are often based on similar long-chain acyl-CoAs and may vary for (2E)-hexacsenoyl-CoA.
| Parameter | LC-MS/MS | HPLC-UV | Enzyme-Coupled Assays |
| Analyte | This compound and other acyl-CoAs | Long-chain acyl-CoAs or their corresponding fatty acids | Total long-chain acyl-CoAs or specific enzyme activity |
| Principle | Separation by liquid chromatography and detection by mass spectrometry based on mass-to-charge ratio. | Separation by liquid chromatography and detection based on UV absorbance of the adenine (B156593) group in CoA. | Enzymatic reaction producing a detectable signal (colorimetric or fluorometric). |
| **Linearity (R²) ** | >0.99 for a range of acyl-CoAs, including very-long-chain species[1]. | Typically >0.99 for a range of fatty acids[2][3][4][5]. | Generally linear over a defined concentration range, dependent on the specific kit[6]. |
| Precision (%RSD) | Intra-day and inter-day precision are generally <15%[1][7]. | Within-day and between-day precision are typically <10% for fatty acids[3]. | Intra-assay and inter-assay precision are generally <10-15% for commercial kits. |
| Accuracy (% Recovery) | Typically within 85-115%[1][7]. | Recoveries for fatty acids are often in the range of 90-110%[3]. | Dependent on the assay and matrix, but generally acceptable with appropriate controls. |
| Limit of Detection (LOD) / Limit of Quantification (LOQ) | LOD: ~1-5 fmol on column for long-chain acyl-CoAs[6][8]. LOQ: 0.05 pmol per injection for this compound[1]. | LOD: ~0.0005-0.2 mg/mL for various fatty acids[2][4]. Generally less sensitive than LC-MS/MS. | LOD: In the low µM range for total fatty acyl-CoAs[6]. |
| Specificity | High, due to separation and specific mass detection. | Moderate, relies on chromatographic separation. Co-elution can be an issue. | Lower, can be prone to interference from other molecules in the sample. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques. Below are representative protocols for each method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest sensitivity and specificity for the quantification of this compound and is considered the gold standard.
a. Sample Preparation (from cultured fibroblasts)[1]
-
Harvest cultured fibroblasts and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable volume of ice-cold deionized water.
-
Perform protein precipitation by adding an excess of cold organic solvent (e.g., acetonitrile (B52724) or a mixture of isopropanol (B130326) and acetonitrile).
-
Vortex the mixture vigorously and centrifuge to pellet the precipitated protein.
-
Collect the supernatant containing the acyl-CoAs.
-
For very-long-chain acyl-CoAs, a solid-phase extraction (SPE) step may be employed for further purification and concentration.
b. LC-MS/MS Analysis[1]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.
-
Mobile Phase: A gradient elution using two mobile phases is typical.
-
Mobile Phase A: An aqueous buffer, such as ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: An organic solvent, such as acetonitrile.
-
-
Gradient: A linear gradient from a low to a high concentration of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple reaction monitoring (MRM) is used for quantification. The precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
c. Quantification
A calibration curve is generated using a series of known concentrations of a this compound standard. An internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA) should be used to correct for variations in sample preparation and instrument response.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While less sensitive than LC-MS/MS, HPLC-UV can be a viable alternative, particularly when mass spectrometry is not available. This method can be used to quantify the this compound directly or after hydrolysis to its corresponding fatty acid.
a. Sample Preparation
The sample preparation is similar to that for LC-MS/MS, involving cell lysis and protein precipitation to extract the acyl-CoAs[9]. For the analysis of the fatty acid, an additional hydrolysis step is required.
b. HPLC-UV Analysis of Acyl-CoAs[9]
-
LC System: A standard HPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient elution with an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at approximately 260 nm, which is the absorbance maximum for the adenine ring of coenzyme A.
c. HPLC-UV Analysis of (2E)-Hexacosenoic Acid (after hydrolysis)[2][4]
-
Hydrolysis: The extracted acyl-CoAs are subjected to alkaline or acidic hydrolysis to release the free fatty acids.
-
LC System: A standard HPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient elution with a mixture of organic solvents (e.g., acetonitrile, methanol) and water, often with the addition of an acid (e.g., acetic acid) to ensure the fatty acids are in their protonated form.
-
Detection: UV detection at a lower wavelength (e.g., 205-210 nm) for the carboxyl group of the fatty acid.
d. Quantification
Quantification is performed using a calibration curve prepared with either a this compound standard or a (2E)-hexacsenoic acid standard.
Enzyme-Coupled Assays
Enzyme-coupled assays provide an alternative approach that does not rely on chromatography. These assays are typically used to measure the activity of enzymes that metabolize acyl-CoAs, such as acyl-CoA oxidases or dehydrogenases, or to quantify the total amount of acyl-CoAs.
a. Principle of Acyl-CoA Oxidase/Dehydrogenase Assay
These assays indirectly assess the amount of a specific acyl-CoA by measuring the rate of its enzymatic conversion to an enoyl-CoA. The reaction is coupled to a secondary reaction that produces a detectable colorimetric or fluorometric signal. For very-long-chain acyl-CoAs, a specific very-long-chain acyl-CoA dehydrogenase (VLCAD) or oxidase can be used[8][10].
b. General Protocol for an Enzyme-Coupled Assay[11]
-
Prepare a reaction mixture containing a suitable buffer, the coupling enzyme(s) (e.g., peroxidase), and a chromogenic or fluorogenic substrate.
-
Add the cell or tissue extract containing the this compound.
-
Initiate the reaction by adding the specific acyl-CoA oxidase or dehydrogenase.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
The rate of the reaction is proportional to the activity of the enzyme, which in turn can be related to the concentration of the substrate (this compound) if it is the limiting factor.
c. Quantification
A standard curve can be generated using known concentrations of a similar long-chain acyl-CoA to determine the relationship between substrate concentration and reaction rate. It is important to note that this method is less specific and provides a measure of the metabolic potential of the acyl-CoA rather than a direct quantification of its concentration.
Visualizing the Cross-Validation Workflow
A systematic approach to cross-validating these different analytical methods is crucial for ensuring the consistency and reliability of the results. The following diagram illustrates a logical workflow for the cross-validation process.
Caption: Workflow for the cross-validation of analytical methods for this compound quantification.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific research question, the available instrumentation, and the required sensitivity and specificity.
-
LC-MS/MS is the most powerful and reliable method for the specific and sensitive quantification of this compound and is recommended for studies requiring high accuracy and precision.
-
HPLC-UV offers a more accessible alternative, although with lower sensitivity and specificity. It can be a suitable method for relative quantification or when analyzing samples with higher concentrations of the analyte.
-
Enzyme-coupled assays are useful for high-throughput screening and for assessing the overall metabolic activity related to very-long-chain acyl-CoAs, but they lack the specificity of chromatographic methods for quantifying the individual this compound molecule.
By understanding the principles, performance characteristics, and protocols of each method, researchers can make an informed decision and ensure the generation of high-quality, reliable data in their studies of VLCFA metabolism. Cross-validation of results between different methods, where feasible, will further strengthen the confidence in the obtained quantitative data.
References
- 1. Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of underivatized fatty acids from vegetable oils by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Delphi clinical practice protocol for the management of very long chain acyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for Correcting Very Long Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Independent Verification of the Role of (2E)-hexacosenoyl-CoA in Cellular Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the current understanding of (2E)-hexacosenoyl-CoA's role in cellular signaling. While direct independent verification of its function as a primary signaling molecule is limited, this document synthesizes available data to explore its potential signaling capacity in comparison to well-established lipid signaling molecules. Experimental data and detailed protocols are provided to support further investigation.
Executive Summary
This compound is a very-long-chain monounsaturated fatty acyl-CoA that has garnered interest due to its accumulation in certain metabolic disorders. While a direct signaling role remains to be definitively established, its position as a key metabolic intermediate suggests a potential indirect or direct influence on cellular signaling cascades. This guide compares the evidence for this compound as a signaling entity against its downstream metabolites, ceramides (B1148491) and sphingolipids, which have well-documented roles in cellular communication.
Data Presentation: Comparative Analysis
The following tables summarize quantitative data and key characteristics to facilitate a comparison between this compound and established lipid signaling molecules.
Table 1: Comparison of Cellular Levels and Known Functions
| Feature | This compound | Ceramides | Sphingolipids |
| Cellular Abundance | Low, but accumulates in ABCD1 deficiency[1][2] | Variable, increases in response to stress[3][4][5][6] | Constitutive components of membranes, with dynamic changes in signaling species[3][4][5][7] |
| Primary Role | Metabolic intermediate in fatty acid elongation and precursor for complex lipids[1][2] | Second messengers in apoptosis, inflammation, and cell cycle arrest[3][4][5][6] | Structural components of membranes and precursors to signaling molecules like S1P[3][4][5][7] |
| Direct Protein Targets | Evidence for binding to fatty acid-binding proteins (FABPs) and acyl-CoA-binding proteins (ACBPs)[8][9][10][11][12] | Protein kinases (e.g., PKCζ), protein phosphatases (e.g., PP2A), and others[6] | G protein-coupled receptors (e.g., S1PRs), and other intracellular targets[3][7] |
| Mode of Action | Potential allosteric regulation of enzymes or transport proteins | Modulation of protein activity, formation of signaling platforms in membranes[6] | Receptor-mediated signaling, modulation of membrane properties[3][7] |
Table 2: Key Enzymes and Transporters in Metabolism and Signaling
| Molecule | Biosynthesis Enzymes | Degradation/Metabolism | Cellular Transport |
| This compound | Elongase of very long chain fatty acids 1 (ELOVL1)[13][14][15][16][17] | Peroxisomal β-oxidation (via ABCD1 transporter)[18][19][20] | Acyl-CoA-binding proteins (ACBPs), Fatty acid-binding proteins (FABPs)[8][10][11][12] |
| Ceramides | Ceramide synthases (CerS)[21] | Ceramidase, sphingomyelin (B164518) synthase | Transported by CERT to the Golgi |
| Sphingolipids | Complex enzymatic pathways involving ceramide as a precursor[22][23] | Lysosomal degradation | Vesicular transport, carrier proteins |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate independent verification and further research.
Lipidomics Analysis for Quantification of this compound
This protocol outlines a method for the sensitive detection and quantification of this compound and other acyl-CoAs in biological samples.
-
Sample Preparation:
-
Homogenize cells or tissues in a methanol/water solution.
-
Perform a liquid-liquid extraction using a chloroform/methanol/water system to separate lipids.
-
For acyl-CoA analysis, solid-phase extraction (SPE) with a mixed-mode stationary phase can be employed for enrichment.[24]
-
-
Chromatography and Mass Spectrometry (LC-MS/MS):
-
Utilize ultra-high-performance liquid chromatography (UHPLC) with a reversed-phase column (e.g., C18) for separation.[24][25][26]
-
Couple the UHPLC system to a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent and fragment ions of this compound.
-
Quantification is achieved by comparing the peak area of the endogenous molecule to that of a known amount of a stable isotope-labeled internal standard.[27]
-
Protein-Lipid Overlay Assay
This assay is used to investigate the direct interaction between this compound and putative binding proteins.
-
Membrane Preparation:
-
Protein Incubation:
-
Block the membrane with a solution containing a non-specific protein (e.g., bovine serum albumin) to prevent non-specific binding.
-
Incubate the membrane with a solution containing the purified protein of interest, which may be tagged (e.g., with His or GST) for detection.
-
-
Detection:
Electrophoretic Mobility Shift Assay (EMSA) for Lipid-Binding Transcription Factors
While traditionally used for DNA-protein interactions, a modified version can be adapted to study the ability of lipids to modulate the DNA-binding activity of transcription factors.[32][33][34][35][36]
-
Probe Preparation:
-
Synthesize and label a DNA oligonucleotide containing the consensus binding site for the transcription factor of interest with a radioactive or fluorescent tag.
-
-
Binding Reaction:
-
Incubate the labeled DNA probe with purified transcription factor in the presence and absence of this compound or other control lipids.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes from free DNA on a non-denaturing polyacrylamide gel.
-
Visualize the bands by autoradiography or fluorescence imaging. A change in the mobility of the protein-DNA complex in the presence of the lipid would suggest an interaction.
-
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Biosynthesis and potential signaling cascade of this compound.
Caption: Experimental workflow for lipidomics analysis of this compound.
Caption: Logical relationship of direct vs. indirect signaling by this compound.
References
- 1. Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramides and other sphingolipids as drivers of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Roles of Ceramides and Other Sphingolipids in Immune Cell Function and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of circulating sphingolipids in lipid metabolism: Why dietary lipids matter [frontiersin.org]
- 8. High-affinity binding of very-long-chain fatty acyl-CoA esters to the peroxisomal non-specific lipid-transfer protein (sterol carrier protein-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid–binding protein - Wikipedia [en.wikipedia.org]
- 10. Heart-Type Fatty Acid Binding Protein Binds Long-Chain Acylcarnitines and Protects against Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acid-binding proteins | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. researchgate.net [researchgate.net]
- 13. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ELOVL1 ELOVL fatty acid elongase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology | springermedizin.de [springermedizin.de]
- 17. scispace.com [scispace.com]
- 18. Impaired Very Long-chain Acyl-CoA β-Oxidation in Human X-linked Adrenoleukodystrophy Fibroblasts Is a Direct Consequence of ABCD1 Transporter Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impaired very long-chain acyl-CoA β-oxidation in human X-linked adrenoleukodystrophy fibroblasts is a direct consequence of ABCD1 transporter dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. General Aspects and Neuropathology of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. holcapek.upce.cz [holcapek.upce.cz]
- 26. metasysx.com [metasysx.com]
- 27. Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. liverpool.ac.uk [liverpool.ac.uk]
- 31. caymanchem.com [caymanchem.com]
- 32. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 33. Scanning for transcription factor binding by a variant EMSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. youtube.com [youtube.com]
- 35. Demonstrating Interactions of Transcription Factors with DNA by Electrophoretic Mobility Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. youtube.com [youtube.com]
A Head-to-Head Comparison of Extraction Efficiencies for Very-Long-Chain Acyl-CoAs
For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related diseases, the accurate quantification of very-long-chain acyl-CoAs (VLC-ACoAs) is paramount. These molecules are key intermediates in fatty acid metabolism, and their levels can be indicative of various physiological and pathological states. The primary challenge in their analysis lies in their low abundance and instability, making the choice of extraction method critical for reliable results. This guide provides an objective comparison of common extraction methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Comparison of Extraction Efficiencies
The efficiency of VLC-ACoA extraction is highly dependent on the chosen method and the tissue or cell type being analyzed. Below is a summary of reported recovery rates for different extraction techniques. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Extraction Method | Key Principle | Reported Recovery Efficiency | Tissue/Sample Type | Reference |
| Solvent Extraction (Acetonitrile/Isopropanol) | Precipitation of proteins and extraction of acyl-CoAs into an organic solvent mixture. | 93-104% (for the extraction step) | Rat Liver | [1] |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of acyl-CoAs for a solid sorbent, allowing for purification and concentration. | 83-90% (for the purification step) | Rat Liver | [1] |
| Modified Solvent Extraction with SPE | A combination of solvent extraction followed by solid-phase purification for enhanced purity. | 70-80% | Rat Heart, Kidney, and Muscle | [2] |
| Two-Phase Solvent Extraction with Acyl-CoA Binding Protein | Utilizes a chloroform/methanol (B129727)/water system to remove lipids, followed by methanol extraction of acyl-CoAs, with the addition of acyl-CoA binding protein to improve recovery. | Increased from 20% to 55% with the addition of acyl-CoA binding protein. | Not specified | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the key extraction experiments cited in this guide.
Solvent Extraction with Acetonitrile/Isopropanol
This method is designed for the comprehensive extraction of a broad range of acyl-CoAs.[1]
Materials:
-
Frozen tissue sample
-
Acetonitrile/2-propanol (3:1, v/v)
-
0.1 M Potassium phosphate (B84403) buffer, pH 6.7
-
Homogenizer
Procedure:
-
Homogenize the powdered tissue in the acetonitrile/2-propanol mixture.
-
Add the potassium phosphate buffer and continue homogenization.
-
Centrifuge the homogenate to pellet the precipitated protein.
-
Collect the supernatant containing the acyl-CoAs for further analysis.
Solid-Phase Extraction (SPE)
SPE is a powerful technique for purifying and concentrating acyl-CoAs from complex mixtures.[1]
Materials:
-
Tissue extract (from solvent extraction)
-
2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel SPE columns
-
Wash and elution solvents (specifics depend on the acyl-CoAs of interest)
Procedure:
-
Condition the SPE column with the appropriate solvents.
-
Load the tissue extract onto the column.
-
Wash the column to remove unbound contaminants.
-
Elute the acyl-CoAs with a suitable solvent.
-
Collect the eluate for analysis.
Modified Solvent Extraction with SPE
This protocol combines the strengths of both solvent extraction and SPE for high-purity samples.[2]
Materials:
-
Tissue sample
-
100 mM KH2PO4 buffer, pH 4.9
-
2-propanol
-
Acetonitrile (ACN)
-
Oligonucleotide purification column (or similar SPE column)
Procedure:
-
Homogenize the tissue sample in KH2PO4 buffer.
-
Add 2-propanol and homogenize again.
-
Extract the acyl-CoAs from the homogenate with acetonitrile.
-
Bind the acyl-CoAs in the extract to the purification column.
-
Elute the acyl-CoAs using 2-propanol.
-
The eluent can then be concentrated and analyzed, for example by HPLC.
Visualizing Key Processes
To further elucidate the context of VLC-ACoA analysis, the following diagrams illustrate a general experimental workflow and a relevant metabolic pathway.
VLC-ACoAs are critical players in the mitochondrial beta-oxidation pathway, the process by which fatty acids are broken down to produce energy. Understanding this pathway is essential for interpreting the results of VLC-ACoA quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Enzyme Assays Utilizing (2E)-Hexacosenoyl-CoA: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro enzyme assays involving the very-long-chain fatty acyl-CoA, (2E)-hexacosenoyl-CoA. This document outlines the reproducibility and performance of various assay methodologies, offering supporting data and detailed protocols to aid in experimental design and execution.
This compound, a 26-carbon monounsaturated acyl-coenzyme A, is a key substrate in the study of very-long-chain fatty acid (VLCFA) metabolism. Its primary roles are in the peroxisomal and mitochondrial beta-oxidation pathways, making it a critical component for investigating enzymes such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) and Acyl-CoA Oxidase (ACOX). The reproducibility of in vitro assays with this substrate is paramount for obtaining reliable and comparable data in basic research and drug discovery.
Comparative Performance of In Vitro Enzyme Assays
The selection of an appropriate in vitro assay for enzymes metabolizing this compound depends on factors such as sensitivity, throughput, and the specific kinetic parameters being investigated. The following tables summarize the performance of common assay types based on available data for very-long-chain acyl-CoAs, which can be extrapolated to this compound.
Table 1: Comparison of Assay Methods for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)
| Assay Type | Principle | Typical Substrates | Advantages | Disadvantages | Reported Reproducibility (CV%) |
| Spectrophotometric | Measures the reduction of an artificial electron acceptor (e.g., ferricenium) | Palmitoyl-CoA (C16:0) | Simple, continuous monitoring | Indirect measurement, potential for interference | 5-15% (Intra-assay) |
| Fluorometric | Measures the fluorescence change of a probe coupled to the reaction | Palmitoyl-CoA (C16:0) | High sensitivity | Requires specific fluorescent probes | 5-10% (Intra-assay) |
| HPLC-based | Directly measures the formation of the product, 2-enoyl-CoA | Palmitoyl-CoA (C16:0), Hexadecenoyl-CoA (C16:1) | High specificity and accuracy, can quantify multiple analytes | Lower throughput, requires specialized equipment | <10% (Intra-assay), <15% (Inter-assay)[1] |
| Radiolabeled | Measures the release of a radiolabeled product (e.g., ³H₂O) from a labeled substrate | [³H]Palmitic acid | High sensitivity, direct measurement of substrate turnover | Requires handling of radioactive materials | <10% (Intra-assay)[2] |
Table 2: Comparison of Assay Methods for Peroxisomal Acyl-CoA Oxidase (ACOX)
| Assay Type | Principle | Typical Substrates | Advantages | Disadvantages | Reported Reproducibility (CV%) |
| Spectrophotometric | Measures H₂O₂ production via a coupled reaction (e.g., with peroxidase and a chromogenic substrate)[3] | Palmitoyl-CoA (C16:0), Lauroyl-CoA (C12:0)[4] | Simple, widely applicable | Indirect measurement, potential for interference from other H₂O₂-producing enzymes | 5-15% (Intra-assay) |
| Fluorometric | Measures H₂O₂ production using a fluorescent probe | Lauroyl-CoA (C12:0)[4] | High sensitivity | Can be prone to background fluorescence | <10% (Intra-assay) |
| HPLC-based | Directly measures the formation of 2-enoyl-CoA | Various acyl-CoAs | High specificity and accuracy | Lower throughput | <10% (Intra-assay) |
Substrate Specificity of Key Enzymes
The activity of VLCAD and ACOX is highly dependent on the chain length of the acyl-CoA substrate. While specific kinetic data for this compound is limited, studies on a range of very-long-chain acyl-CoAs provide valuable insights.
Table 3: Substrate Specificity of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)
| Substrate (Acyl-CoA) | Chain Length & Unsaturation | Relative Activity (%) | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Palmitoyl-CoA | C16:0 | 100 | ~2-5 | Not consistently reported | [5][6] |
| Stearoyl-CoA | C18:0 | Variable | Not consistently reported | Not consistently reported | |
| Arachidoyl-CoA | C20:0 | Active | Not consistently reported | Not consistently reported | [7] |
| Behenoyl-CoA | C22:0 | Active | Not consistently reported | Not consistently reported | [7] |
| Lignoceroyl-CoA | C24:0 | Active | Not consistently reported | Not consistently reported | [6] |
| This compound | C26:1 | Expected to be active | Not reported | Not reported |
Table 4: Substrate Specificity of Peroxisomal Acyl-CoA Oxidase (ACOX)
| Substrate (Acyl-CoA) | Chain Length & Unsaturation | Relative Activity (%) | Reference |
| Lauroyl-CoA | C12:0 | High | [8] |
| Palmitoyl-CoA | C16:0 | 100 | [9] |
| Lignoceroyl-CoA | C24:0 | Active | [9] |
| This compound | C26:1 | Expected to be active |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro enzyme assays. Below are generalized protocols for the key assays discussed.
Protocol 1: Spectrophotometric Assay for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)
This method measures the reduction of ferriceniumhexafluorophosphate by the electrons transferred from the FADH₂ produced during the dehydrogenation of the acyl-CoA substrate.
Materials:
-
Purified or recombinant VLCAD enzyme
-
This compound or other long-chain acyl-CoA substrate
-
Ferriceniumhexafluorophosphate
-
Potassium phosphate (B84403) buffer (pH 7.2)
-
Spectrophotometer capable of measuring absorbance at 300 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and ferriceniumhexafluorophosphate in a cuvette.
-
Add the VLCAD enzyme to the reaction mixture and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the decrease in absorbance at 300 nm over time, which corresponds to the reduction of ferricenium.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of ferricenium.
Protocol 2: Fluorometric Assay for Peroxisomal Acyl-CoA Oxidase (ACOX)
This assay quantifies the hydrogen peroxide (H₂O₂) produced by ACOX using a peroxidase-coupled reaction with a fluorogenic substrate.
Materials:
-
Peroxisomal fraction or purified ACOX
-
This compound or other long-chain acyl-CoA substrate
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or similar fluorogenic substrate)
-
Potassium phosphate buffer (pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, HRP, and Amplex® Red.
-
Add the enzyme source (peroxisomal fraction or purified ACOX) to the mixture.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
Calculate the rate of H₂O₂ production from a standard curve generated with known concentrations of H₂O₂.
Protocol 3: HPLC-Based Assay for VLCAD and ACOX
This method allows for the direct quantification of the 2-enoyl-CoA product formed.
Materials:
-
Enzyme source (purified enzyme or cell lysate)
-
This compound or other long-chain acyl-CoA substrate
-
Reaction buffer appropriate for the enzyme
-
Quenching solution (e.g., acetic acid)
-
HPLC system with a C18 reverse-phase column and a UV detector
Procedure:
-
Set up the enzymatic reaction in a microcentrifuge tube with the enzyme, buffer, and substrate.
-
Incubate the reaction for a defined period at the optimal temperature for the enzyme.
-
Stop the reaction by adding a quenching solution.
-
Centrifuge the sample to pellet any precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Separate the substrate and product using a suitable gradient of mobile phases (e.g., acetonitrile (B52724) and water with a buffer).
-
Detect the acyl-CoA species by monitoring the absorbance at 260 nm.
-
Quantify the product peak by comparing its area to a standard curve of the corresponding 2-enoyl-CoA.
Mandatory Visualizations
Peroxisomal Beta-Oxidation Pathway
The following diagram illustrates the metabolic pathway in which this compound is a substrate.
Caption: The peroxisomal beta-oxidation pathway for very-long-chain fatty acids.
Experimental Workflow for In Vitro Enzyme Assays
This diagram outlines the general workflow for conducting the described in vitro enzyme assays.
Caption: A generalized workflow for performing in vitro enzyme kinetic assays.
References
- 1. High-performance liquid chromatography-based assays of enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue-Specific Strategies of the Very-Long Chain Acyl-CoA Dehydrogenase-Deficient (VLCAD−/−) Mouse to Compensate a Defective Fatty Acid β-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Substrate specificities of rat liver peroxisomal acyl-CoA oxidases: palmitoyl-CoA oxidase (inducible acyl-CoA oxidase), pristanoyl-CoA oxidase (non-inducible acyl-CoA oxidase), and trihydroxycoprostanoyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of (2E)-hexacosenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Compliance
Immediate Safety and Handling Precautions
Although many long-chain fatty acyl-CoAs are not classified as hazardous substances, it is prudent to handle all chemicals with care.[2]
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid Inhalation and Contact: Avoid generating dust or aerosols. In case of contact with skin or eyes, rinse thoroughly with water.[2]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent, collect it in a suitable container, and dispose of it as chemical waste.
Step-by-Step Disposal Protocol
The primary principle for the disposal of (2E)-hexacosenoyl-CoA is to treat it as chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Containerization:
-
Place waste this compound, including any contaminated materials (e.g., pipette tips, tubes, absorbent paper), into a clearly labeled, sealed, and leak-proof waste container.
-
The container should be labeled as "Chemical Waste" and should clearly identify the contents, including the full chemical name: "this compound".
-
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams. It is generally considered a non-hazardous or low-hazard biochemical.
-
If the compound is dissolved in a solvent, the disposal protocol for the solvent must also be followed. For instance, if dissolved in a flammable organic solvent, it must be collected in a designated solvent waste container.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area away from general laboratory traffic.
-
Ensure the storage area is compliant with your institution's environmental health and safety (EHS) guidelines.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or the designated chemical waste disposal service to arrange for pickup and disposal.
-
Provide them with the full chemical name and any other relevant information about the waste. Disposal must be carried out by a licensed and approved waste disposal contractor.
-
Quantitative Data Summary
As this compound is a specific biochemical, quantitative data for disposal is primarily related to institutional waste management limits and reporting thresholds. Please consult your local EHS for specific quantity limits for waste accumulation.
| Parameter | Guideline |
| Waste Container Type | Leak-proof, sealed container compatible with the chemical form (solid or solution). |
| Labeling Requirements | "Chemical Waste", Chemical Name: "this compound", and any associated solvent hazards. |
| Disposal Method | Incineration by an approved waste disposal facility is the typical method for non-hazardous chemical waste. |
| Regulatory Compliance | Disposal must adhere to local, state, and federal environmental regulations. |
Experimental Protocol Reference
The disposal procedures outlined above are a critical component of any experimental workflow involving this compound. For experimental protocols involving the extraction and analysis of long-chain acyl-CoAs, which would generate this type of waste, refer to established methodologies such as those described in the Journal of Lipid Research. These methods often involve homogenization in buffers, extraction with organic solvents like isopropanol (B130326) and acetonitrile, and purification steps.[3] All materials used in these processes, including solvents and solid-phase extraction columns, must be disposed of as chemical waste following the procedures detailed above.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the decision-making and physical workflow from the point of waste generation to its final disposal.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
